molecular formula C36H23N8Na3O11S3 B15555778 C.I. Direct Black 80 CAS No. 39384-51-5

C.I. Direct Black 80

货号: B15555778
CAS 编号: 39384-51-5
分子量: 908.8 g/mol
InChI 键: ZHFRUBUQJRJWPO-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992)

属性

IUPAC Name

trisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N8O11S3.3Na/c37-20-3-1-18-13-31(57(50,51)52)33(35(45)26(18)15-20)44-41-23-4-2-19-14-32(58(53,54)55)34(36(46)27(19)16-23)43-40-22-7-5-21(6-8-22)39-42-30-12-11-29(38)25-10-9-24(17-28(25)30)56(47,48)49;;;/h1-17,45-46H,37-38H2,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZHFRUBUQJRJWPO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C7C=CC(=CC7=C6O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C36H23N8Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10873429
Record name Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate
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Molecular Weight

908.8 g/mol
Source PubChem
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Physical Description

C.i. direct black 80 is a bluish-black to black powder. Odorless. (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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Solubility

1 to 10 mg/mL at 64 °F (NTP, 1992)
Record name C.I. DIRECT BLACK 80
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CAS No.

8003-69-8, 6409-32-1, 39384-51-5
Record name C.I. DIRECT BLACK 80
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Record name C.I. Direct Black 80
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Record name 2-Naphthalenesulfonic acid, 6-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-3-[2-[4-[2-[4-amino-6(or 7)-sulfo-1-naphthalenyl]diazenyl]phenyl]diazenyl]-4-hydroxy-, sodium salt (1:3)
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Record name Trisodium 6-amino-3-{[7-({4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl}diazenyl)-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl}-4-hydroxynaphthalene-2-sulfonate
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Record name Trisodium 6-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-3-[[4-[[4-amino-6(or 7)-sulphonatonaphthyl]azo]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate
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Record name 2-Naphthalenesulfonic acid, 6-(2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl)-3-(2-(4-(2-(4-amino-6(or 7)-sulfo-1-naphthalenyl)diazenyl)phenyl)diazenyl)-4-hydroxy-, sodium salt (1:3)
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Melting Point

greater than 572 °F (NTP, 1992)
Record name C.I. DIRECT BLACK 80
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

C.I. Direct Black 80: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80, identified by CAS number 8003-69-8 and Colour Index number 31600, is a trisazo anionic dye.[1] It is widely utilized in the textile, paper, and leather industries for its efficacy in dyeing cellulosic fibers such as cotton and rayon.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its mechanism of action and toxicological considerations. While not a therapeutic agent, its metabolic byproducts are of interest in toxicological studies, providing relevant data for professionals in drug development and safety assessment.

Chemical and Physical Properties

This compound is a complex organic molecule with the molecular formula C₃₆H₂₃N₈Na₃O₁₁S₃.[1][2][3][4][5] It presents as a bluish-black to black, odorless powder.[1][4][6] Key quantitative properties are summarized in the tables below for ease of reference.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueSource
CAS Number8003-69-8[1][2][3][4][6][7]
C.I. Number31600[1][2][4][7]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[1][2][3][4][5]
Molecular Weight908.78 g/mol [2][3][5]
Chemical ClassTrisazo Dye[1][3][7]
IUPAC Nametrisodium;6-amino-3-[[7-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-8-hydroxy-6-sulfonatonaphthalen-2-yl]diazenyl]-4-hydroxynaphthalene-2-sulfonate[4]
Table 2: Physical and Spectroscopic Properties
PropertyValueSource
Physical FormBluish-black to black powder[1][2][4][6][7]
OdorOdorless[1][4][6]
Melting Point> 300 °C (> 572 °F)[1][4]
Water Solubility1 to 10 mg/mL at 18 °C (64 °F)[1][4]
Organic Solvent SolubilityInsoluble in most organic solvents[1][2][3][6][8]
λmax (in aqueous solution)Approximately 599.8 nm[6]

Mechanism of Action: Dye-Fiber Interaction

The efficacy of this compound as a direct dye stems from its strong affinity for cellulosic substrates. This interaction is not based on covalent bond formation but rather on a combination of intermolecular forces. The large, planar structure of the dye molecule allows for close association with the linear cellulose (B213188) polymer chains. The primary forces involved are:

  • Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the cellulose backbone form hydrogen bonds with the amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) functional groups present in the dye molecule.[1]

  • Van der Waals Forces: The extensive surface area of the aromatic regions of the dye molecule facilitates significant van der Waals interactions with the cellulose chains.[1]

  • π-π Interactions: The aromatic rings within the dye structure can engage in π-π stacking, which contributes to the dye's retention on the fiber.[1][2]

Dye_Fiber_Interaction cluster_cellulose Cellulose Fiber cluster_dye This compound cluster_forces Intermolecular Forces Cellulose Linear Cellulose Polymer Chains (-OH groups) H_Bond Hydrogen Bonding Cellulose->H_Bond VdW Van der Waals Forces Cellulose->VdW Dye Large, Planar Aromatic Structure (-NH2, -OH, -N=N- groups) Dye->Cellulose Adsorption Dye->H_Bond Dye->VdW Pi_Pi π-π Stacking Dye->Pi_Pi

Caption: Interaction of this compound with cellulose fibers.

Experimental Protocols

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a method for quantifying the solubility of this compound in water.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

  • Solvent Evaporation: Place the known volume of the saturated solution into a pre-weighed, dry evaporation dish. Heat the dish gently in a drying oven until all the water has evaporated.

  • Mass Determination: Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation: The solubility is calculated by subtracting the initial mass of the empty dish from the final mass of the dish with the dried dye residue, and dividing by the volume of the supernatant used.

Caption: General workflow for determining the solubility of this compound.

Quantification in Solution using UV-Vis Spectroscopy

This protocol details the use of UV-Visible spectroscopy for the quantitative analysis of this compound in aqueous solutions, based on the Beer-Lambert Law.[6]

Methodology:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.[6] Set the wavelength range for scanning from 200 nm to 800 nm.[6]

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of deionized water to create a stock solution of a specific concentration (e.g., 100 mg/L).

  • Determination of λmax: Perform a full wavelength scan of a diluted standard solution to identify the wavelength of maximum absorbance (λmax), which is approximately 599.8 nm.[6]

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations by serial dilution of the stock solution.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear regression will serve as the calibration curve.[6]

  • Measurement of Unknown Sample: Measure the absorbance of the unknown sample at the same λmax. If the absorbance is outside the linear range of the calibration curve, dilute the sample accordingly.

  • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the unknown sample, accounting for any dilutions made.

UV_Vis_Workflow A 1. Prepare Stock Solution (Known concentration) C 3. Prepare Standard Solutions (Serial dilutions) A->C B 2. Determine λmax (Wavelength of max absorbance) D 4. Measure Absorbance of Standards C->D E 5. Generate Calibration Curve (Absorbance vs. Concentration) D->E G 7. Calculate Concentration of Unknown E->G Interpolate F 6. Measure Absorbance of Unknown F->G

Caption: Workflow for the quantification of this compound using UV-Vis spectroscopy.

Toxicological Profile and Signaling Pathways

While this compound is primarily used in industrial applications, its potential impact on biological systems is a key consideration for health and environmental safety. Azo dyes, as a class, are known to be poorly biodegradable under aerobic conditions. However, under anaerobic conditions, the azo bond can be reductively cleaved by microorganisms, leading to the formation of aromatic amines.[1] Some of these aromatic amines are known to be mutagenic and carcinogenic.[1]

The genotoxicity of these metabolites is a significant concern. While specific signaling pathways for this compound are not extensively documented, a general pathway for the genotoxicity of azo dye metabolites can be proposed. Aromatic amines can be metabolically activated in the liver, leading to the formation of reactive electrophilic species. These species can then form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.

Genotoxicity_Pathway A This compound B Anaerobic Reductive Cleavage (e.g., by gut microbiota) A->B C Formation of Aromatic Amines B->C D Metabolic Activation (e.g., in the liver) C->D E Reactive Electrophilic Metabolites D->E F DNA Adduct Formation E->F G Genetic Mutations F->G H Potential Carcinogenesis G->H

Caption: Generalized signaling pathway for the genotoxicity of azo dye metabolites.

Conclusion

This compound is a commercially significant trisazo dye with well-defined chemical and physical properties that make it suitable for dyeing cellulosic materials. Its interaction with fibers is governed by non-covalent forces, and its concentration in solution can be reliably determined using UV-Vis spectroscopy. From a toxicological perspective, the primary concern is not the parent dye itself, but the potential for its metabolic byproducts, specifically aromatic amines, to exhibit genotoxic and carcinogenic properties. This underscores the importance of appropriate handling and disposal procedures to mitigate potential environmental and health risks. For professionals in drug development, the study of such compounds provides valuable insights into the metabolism and potential toxicity of complex aromatic structures.

References

An In-depth Technical Guide to C.I. Direct Black 80 (CAS No. 8003-69-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Direct Black 80, a trisazo dye with significant applications in various industrial and research settings. The information is compiled to assist laboratory personnel and professionals in understanding its properties, handling, and experimental applications.

Chemical and Physical Properties

This compound is a complex anionic dye known for its high molecular weight and water solubility.[1] It appears as a bluish-black to black, odorless powder.[2][3] Its solubility in water facilitates its use in aqueous solutions for dyeing cellulosic fibers like cotton, paper, and leather.[3][4] However, it is insoluble in most organic solvents.[3][5]

Table 1: General Properties of this compound

PropertyValueSource(s)
C.I. NameDirect Black 80[6]
C.I. Number31600[7]
CAS Number8003-69-8[6]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[2][6]
Molecular Weight908.78 g/mol [2][6]
AppearanceBluish-black to black powder[2][3]
OdorOdorless[2]
Melting Point> 572 °F[2]
Water Solubility1 to 10 mg/mL at 64°F (18°C)[2][8]
StabilityStable. Incompatible with oxidizing and reducing agents.[9]

Table 2: Dyeing and Fastness Properties on Cotton Fabric

PropertyGrade/ValueSource(s)
Tinting Strength (%)100±3[6]
In-solubility in water (%)≤0.8[6]
Moisture (%)≤8[6]
Residues on sieve (80mesh) %≤5[6]
Light Fastness2-3 (Very Poor to Poor)[6][8]
Soaping Fastness Fading3-4[6]
Water Logging Fastness Fading3-4[6]
Ironing Fastness4[6]
Acid Resistance4[6]
Alkali Resistance4-5[6]

Safety and Handling

As an azo dye, this compound presents certain hazards. It may cause eye and skin irritation, and inhalation of its dust can irritate the respiratory tract.[3][10] A significant hazard is the potential for dust to form explosive mixtures with air.[2]

Table 3: Hazard and Safety Information

HazardDescriptionSource(s)
Eye ContactIrritating to eyes.[3][11]
Skin ContactMay cause irritation.[10]
InhalationDust may cause respiratory tract irritation.[3]
IngestionMay be harmful if swallowed.[10]
Chronic ExposureThe metabolic conversion of azo dyes to potentially carcinogenic aromatic amines is a concern.[3]
Explosive HazardDust may form explosive mixtures with air.[2][3]

A comprehensive approach to safety includes the use of personal protective equipment (PPE) such as chemical safety goggles, chemical-resistant gloves, and a lab coat.[10] Work should be conducted in a well-ventilated area or a chemical fume hood to minimize dust exposure.[10]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Spill and Disposal PPE Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) Weighing Weighing and Solution Preparation: - Handle powder carefully to avoid dust - Use non-sparking tools - Slowly add powder to solvent Ventilation->Weighing Usage Handling and Use: - Avoid contact with eyes and skin - Do not inhale dust - No eating, drinking, or smoking Store Store in a cool, dry, well-ventilated area in a tightly closed container. Usage->Store Spill Spill Management: - Dampen spilled material with water - Sweep or vacuum into a suitable container - Wash spill area with soap and water Store->Spill Waste Waste Disposal: - Collect waste in a labeled hazardous waste container - Do not discharge into sewers or waterways - Dispose of via a licensed professional service End End Waste->End Start Start Start->PPE

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols are based on established procedures for the application and analysis of direct dyes.

Protocol 1: General Procedure for Dyeing Cellulosic Fibers (e.g., Cotton)

This protocol outlines a typical laboratory procedure for dyeing cotton fabric with this compound.[12]

  • Dye Bath Preparation:

    • Calculate the required amount of dye for the desired shade depth (e.g., 2% on the weight of the fabric).[12]

    • Create a paste of the dye with a small amount of cold water, then dissolve it in boiling water.[12]

    • Prepare the dye bath to the required volume to achieve a specific liquor ratio (e.g., 1:20).[12]

    • Add a wetting agent (e.g., 1 g/L) and an electrolyte like sodium chloride (e.g., 20 g/L) to the dye bath.[12] The electrolyte helps to enhance dye uptake.[12]

    • If needed, adjust the pH to be neutral or slightly alkaline (pH 7-8).[12]

  • Dyeing Process:

    • Introduce the pre-wetted fabric into the dye bath at a low temperature (e.g., 40°C).[12]

    • Gradually raise the temperature to 90-95°C.[12]

    • Continue dyeing at this temperature for 45-60 minutes with continuous agitation.[12]

    • Allow the dye bath to cool before removing the fabric.[12]

  • After-treatment:

    • Rinse the dyed fabric thoroughly with cold water to remove unfixed dye.[12] A hot rinse can follow to improve fastness.[12]

    • For enhanced wet fastness, an after-treatment with a cationic fixing agent can be applied.[12]

    • Finally, squeeze and dry the fabric.[12]

G Experimental Workflow for Dyeing Cellulosic Fibers cluster_prep Preparation cluster_dyeing Dyeing cluster_after After-treatment PrepDyeBath Prepare Dye Bath: - Calculate and dissolve dye - Add wetting agent and electrolyte - Adjust pH if necessary IntroduceFabric Introduce Fabric to Dye Bath at 40°C PrepDyeBath->IntroduceFabric PrepFabric Prepare Fabric: - Pre-wet the cellulosic fabric PrepFabric->IntroduceFabric Heat Gradually Raise Temperature to 90-95°C IntroduceFabric->Heat Dye Maintain Temperature for 45-60 min with Agitation Heat->Dye Cool Cool Down Dye Bath Dye->Cool Rinse Rinse Fabric with Cold and Hot Water Cool->Rinse Fix Optional: Apply Cationic Fixing Agent Rinse->Fix Dry Squeeze and Dry Fabric Fix->Dry End End Dry->End Start Start Start->PrepDyeBath Start->PrepFabric

Caption: General experimental workflow for dyeing cellulosic fibers.

Protocol 2: Quantification using UV-Vis Spectroscopy

UV-Visible spectroscopy provides a straightforward method for the quantitative analysis of this compound in solutions, based on the Beer-Lambert Law.[1]

  • Preparation of Stock Solution:

    • Prepare a stock solution (e.g., 1000 mg/L) by accurately weighing the dye powder and dissolving it in deionized water.[13]

  • Kinetic Experiments:

    • Dispense a fixed volume of a known concentration of the dye solution into several flasks.

    • Add a precise mass of the substrate (e.g., cellulosic material) to each flask.

    • Agitate the flasks at a constant temperature.[13]

    • Withdraw aliquots at predetermined time intervals.[13]

    • Separate the substrate from the solution.[13]

    • Determine the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).[13]

  • Isotherm Experiments:

    • Prepare a series of dye solutions with varying initial concentrations.[13]

    • Add a fixed mass of the substrate to each solution.

    • Agitate the flasks until equilibrium is reached.[13]

    • Measure the final dye concentration in each solution.

Mechanism of Action in Dyeing

The affinity of this compound for cellulosic fibers is primarily driven by non-covalent interactions.

  • Hydrogen Bonding: The hydroxyl (-OH) groups on the cellulose (B213188) polymer form hydrogen bonds with the amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) groups in the dye molecule.[1]

  • Van der Waals Forces: The large, planar aromatic structure of the dye allows for a significant surface area of contact with the linear cellulose chains, maximizing these weak electrostatic attractions.[1]

In an aqueous medium, both the anionic dye (due to its sulfonate groups, -SO₃⁻) and the cellulosic fiber carry a negative surface charge, leading to electrostatic repulsion.[1] The addition of an electrolyte, such as sodium chloride, is crucial to overcome this repulsion and promote dye aggregation and subsequent adsorption onto the fiber.[1]

G Factors Influencing Direct Dye Interaction with Cellulosic Fibers cluster_forces Driving Forces for Adsorption Dye This compound (Anionic) Repulsion Electrostatic Repulsion Dye->Repulsion Fiber Cellulosic Fiber (Negative Surface Charge) Fiber->Repulsion Adsorption Dye Adsorption Repulsion->Adsorption Inhibits Electrolyte Electrolyte (e.g., NaCl) Electrolyte->Repulsion Overcomes Electrolyte->Adsorption Promotes H_Bond Hydrogen Bonding H_Bond->Adsorption VDW Van der Waals Forces VDW->Adsorption

References

An In-depth Technical Guide to the Mechanism of Action of C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80, a prominent member of the trisazo dye class, is a water-soluble anionic colorant extensively utilized in the textile industry for imparting a deep black hue to cellulosic fibers such as cotton, viscose, and paper.[1][2] Its "direct" classification stems from its intrinsic affinity for these materials, allowing for dyeing without the necessity of a mordant. The large, linear, and planar molecular structure of this compound is fundamental to its dyeing capabilities.[2] This technical guide provides a comprehensive examination of the core mechanism of action of this compound as a direct dye, including quantitative data on its adsorption behavior, detailed experimental protocols for its analysis, and a discussion of its toxicological profile relevant to drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for comprehending its mechanism of action.

PropertyValue
C.I. Name Direct Black 80
C.I. Number 31600
CAS Number 8003-69-8[1][3]
Chemical Class Trisazo[3]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃[3][4]
Molecular Weight 908.78 g/mol [1][3][4]
Appearance Blue-black uniform powder[3]
Solubility Soluble in water, forming a blue-black solution; insoluble in most organic solvents.[1][3]

Core Mechanism of Action: Dye-Fiber Interaction

The dyeing of cellulosic fibers with this compound is a complex, multi-stage process governed by the transfer of dye molecules from the aqueous dyebath to the solid fiber. This process can be broken down into three primary stages: adsorption, diffusion, and fixation. The overall affinity, or substantivity, of the dye for the fiber is a result of the cumulative effect of relatively weak, non-covalent intermolecular forces.[1][2]

Intermolecular Forces Driving Adsorption

The attraction between the anionic this compound molecules and the cellulosic fibers is primarily driven by the following non-covalent interactions:

  • Hydrogen Bonding: The abundant hydroxyl (-OH) groups present on the surface of cellulose (B213188) polymers form hydrogen bonds with the various functional groups on the dye molecule, including amino (-NH₂), hydroxyl (-OH), and azo (-N=N-) groups.[1]

  • Van der Waals Forces: The large, planar aromatic structure of Direct Black 80 provides a significant surface area for interaction with the linear cellulose chains. This proximity allows for the formation of weak, short-range electrostatic attractions known as van der Waals forces, which collectively contribute to the dye's retention.[1]

  • π-π Interactions: The aromatic rings within the dye's structure can engage in π-π stacking interactions, both with other dye molecules (leading to aggregation) and potentially with the glucose rings of the cellulose, further enhancing its fixation.

cluster_dye This compound cluster_cellulose Cellulose Fiber Dye Aromatic Rings (-N=N-, -NH2, -OH) Cellulose Cellulose Chain (-OH groups) Dye->Cellulose Hydrogen Bonds Van der Waals Forces π-π Interactions

Caption: Intermolecular forces between this compound and cellulose.

Physicochemical Principles of the Dyeing Process

The efficiency of the dyeing process is critically dependent on the control of several physicochemical parameters:

  • Electrolyte Concentration: The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is crucial for effective dyeing. Both the dye and the cellulose fiber carry a negative surface charge in aqueous solution, leading to electrostatic repulsion. The salt neutralizes this charge, reducing the repulsion and allowing the dye molecules to approach and bind to the fiber.

  • Temperature: Temperature plays a dual role in the direct dyeing process. Increased temperature enhances the diffusion rate of the dye molecules into the fiber structure. However, it can also decrease the equilibrium dye adsorption as the process is typically exothermic.

  • pH: Direct dyes are generally applied in a neutral to slightly alkaline dyebath (pH ≈ 7-8). At highly alkaline pH, the cellulose fiber can develop a stronger negative charge, potentially increasing repulsion with the anionic dye molecules and slowing the rate of exhaustion. Conversely, acidic conditions can alter the charge of the dye molecule itself. Studies on the adsorption of this compound have shown the highest removal percentage at pH values ≤ 7.[2]

Quantitative Analysis of Dye Adsorption

The adsorption of this compound onto cellulosic materials can be quantitatively described by adsorption isotherms and kinetic models. A study on the adsorption of this compound onto Zygophyllum gaetulum stems, a lignocellulosic biomass, provides valuable insights.

Adsorption Kinetics

The study found that the adsorption kinetics of this compound followed a pseudo-first-order model, indicating that the rate of adsorption is proportional to the number of available binding sites. Equilibrium was reached within approximately 2 hours of contact time.

Kinetic ModelParameters
Pseudo-First-Order qe (exp) = 15.48 mg/g, qe (cal) = 15.34 mg/g, k1 = 0.021 min⁻¹, R² = 0.99

qe (exp) = experimental adsorption capacity at equilibrium; qe (cal) = calculated adsorption capacity at equilibrium; k1 = pseudo-first-order rate constant; R² = coefficient of determination.

Adsorption Isotherms

The equilibrium data was best described by the Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface.

Isotherm ModelParameters
Langmuir Qm = 163.23 mg/g, KL = 0.048 L/mg, R² = 0.99

Qm = maximum monolayer adsorption capacity; KL = Langmuir constant related to the affinity of binding sites; R² = coefficient of determination.

Experimental Protocols

Protocol for Adsorption Kinetics & Isotherm Study

This protocol is adapted from the methodology used to study this compound adsorption.

  • Preparation of Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye in deionized water.

  • Kinetic Experiments:

    • Dispense a fixed volume of dye solution of a known initial concentration (e.g., 50 mg/L) into several flasks.

    • Add a precise mass of the cellulosic substrate to each flask (e.g., to achieve a dosage of 20 g/L).

    • Agitate the flasks at a constant temperature (e.g., 25°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 5, 10, 30, 60, 120, 180, 240, 360 min).

    • Separate the substrate from the solution by centrifugation or filtration.

    • Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the maximum wavelength of this compound.

  • Isotherm Experiments:

    • Prepare a series of dye solutions with varying initial concentrations (e.g., 5 to 300 mg/L).

    • Add a fixed amount of the cellulosic substrate to each solution.

    • Agitate the flasks at a constant temperature until equilibrium is reached (determined from kinetic studies).

    • Measure the final dye concentration in the supernatant.

A Prepare Dye Stock Solution B Dispense Dye Solution into Flasks A->B I Prepare Dye Solutions of Varying Concentrations A->I C Add Cellulosic Substrate B->C D Agitate at Constant Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Separate Substrate and Solution E->F G Analyze Supernatant (UV-Vis) F->G H Determine Adsorption Kinetics G->H J Add Substrate and Agitate to Equilibrium I->J K Measure Final Dye Concentration J->K L Determine Adsorption Isotherm K->L

Caption: Experimental workflow for adsorption studies.

Toxicological Profile and Relevance for Drug Development

While this compound is primarily an industrial dye, its toxicological profile is of interest to drug development professionals due to the presence of the azo linkage. The primary toxicological concern for many azo dyes is not the parent compound itself, but the aromatic amines that can be formed upon metabolic reduction of the azo bond (-N=N-).

Conversely, the azo linkage has been explored in drug delivery systems. The principle of colon-targeted drug delivery utilizes the fact that azoreductases are abundant in the colon. A drug can be linked via an azo bond to a carrier molecule, rendering it inactive until it reaches the colon where the bond is cleaved, releasing the active drug.

Some novel trisazo dyes have also been investigated for their antimicrobial properties, suggesting a potential avenue for future research and development of new therapeutic agents. For instance, a newly synthesized trisazo dye demonstrated activity against several bacterial strains, including multidrug-resistant ones, and pathogenic yeasts.

cluster_metabolism Metabolism of Azo Dye cluster_genotoxicity Potential Genotoxicity A This compound (Trisazo Dye) B Azoreductase (Liver, Gut Microbiota) A->B Reductive Cleavage C Aromatic Amines B->C D Metabolic Activation C->D E Reactive Intermediates D->E F DNA Adducts E->F G Mutations/Carcinogenesis F->G

Caption: Generalized metabolic pathway and potential genotoxicity of azo dyes.

Conclusion

This compound functions as a direct dye through a multi-faceted mechanism involving its adsorption, diffusion, and fixation onto cellulosic fibers. This process is primarily driven by non-covalent interactions, including hydrogen bonding and van der Waals forces. The efficiency of dyeing is highly dependent on controllable parameters such as electrolyte concentration, temperature, and pH. Quantitative analysis reveals that its adsorption can be modeled by pseudo-first-order kinetics and the Langmuir isotherm. From a toxicological perspective, while the acute toxicity of this compound is low, the potential for metabolic conversion to harmful aromatic amines is a significant consideration. This characteristic, however, also presents opportunities for its core azo structure to be explored in targeted drug delivery systems. A comprehensive understanding of both the dyeing mechanism and the toxicological implications of this compound is crucial for its safe and effective use in industrial applications and for informing future research in related fields.

References

C.I. Direct Black 80: A Technical Guide to its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Direct Black 80, a trisazo dye, is a complex anionic molecule widely utilized in various industrial applications, including the dyeing of cellulosic fibers, paper, and leather.[1] A thorough understanding of its solubility characteristics is paramount for its effective application, formulation, and for toxicological and environmental studies. This technical guide provides an in-depth overview of the solubility of this compound in aqueous and organic media, complete with quantitative data, experimental methodologies, and a logical workflow for troubleshooting solubility challenges.

Quantitative Solubility Data

The solubility of this compound is markedly different in water compared to organic solvents. The available quantitative and qualitative data are summarized below.

Solvent SystemTemperatureSolubilityObservations
Water17.8°C (64°F)1 - 10 mg/mLForms a blue-black solution.[1][2][3][4]
Organic SolventsNot SpecifiedInsolubleGenerally insoluble in most organic solvents.[1][5][6]
EthanolNot SpecifiedSlightly Soluble[7]
Concentrated Sulfuric AcidNot SpecifiedSoluble[6][7]

Factors Influencing Aqueous Solubility

Several factors can significantly impact the solubility of this compound in aqueous solutions:

  • Temperature: Increasing the temperature of the aqueous solution generally enhances the solubility of direct dyes like this compound.[3] Higher temperatures provide the necessary kinetic energy to overcome intermolecular forces and break down dye aggregates.[3]

  • pH: The solubility of this compound is pH-dependent. It is more stable and soluble under neutral to slightly alkaline conditions (pH > 7).[3] In acidic environments (pH < 7), the dye molecules have a tendency to aggregate, leading to reduced solubility.[3]

  • Presence of Electrolytes: The presence of salts, such as sodium chloride, is often a component of the dyeing process with direct dyes. However, high concentrations of electrolytes can sometimes decrease the solubility of the dye through the common ion effect.

  • Hydrotropes: Compounds like urea (B33335) can be used as hydrotropes to increase the solubility of this compound in aqueous solutions.[3]

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, several general methods are employed for assessing the solubility of dyes.

Gravimetric Method for Insoluble Content

This method is used to determine the amount of insoluble impurities in a dye sample.[8]

  • Sample Preparation: A precisely weighed amount of the this compound dye powder is taken.

  • Dissolution: The dye sample is dissolved in a specific volume of deionized water with agitation. The temperature and pH of the water should be controlled and recorded.

  • Filtration: The solution is then filtered through a pre-weighed, fine-pore filter paper or membrane to separate any insoluble particles.

  • Drying: The filter paper with the retained insoluble matter is dried in an oven at a specified temperature until a constant weight is achieved.

  • Calculation: The weight of the insoluble matter is determined by subtracting the initial weight of the filter paper from the final weight. The percentage of insoluble content can then be calculated relative to the initial sample weight.

Spectrophotometric Analysis for Solubility Measurement

This method can be used to determine the concentration of the dissolved dye, from which solubility can be calculated.

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

  • Separation of Undissolved Solid: The saturated solution is carefully separated from the undissolved dye particles. This can be achieved by centrifugation followed by decantation of the supernatant, or by filtration.

  • Dilution: A precise volume of the clear, saturated supernatant is carefully diluted with the solvent to a concentration that falls within the linear range of a previously established calibration curve.

  • Spectrophotometric Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Visible spectrophotometer.

  • Concentration Determination: The concentration of the dye in the diluted solution is determined from the calibration curve. This value is then used to calculate the concentration of the original saturated solution, which represents the solubility of the dye at that temperature.

Logical Workflow for Troubleshooting Azo Dye Solubility

Challenges with dissolving azo dyes like this compound are common. The following diagram illustrates a systematic approach to troubleshooting solubility issues.

Azo_Dye_Solubility_Troubleshooting start Start: Solubility Issue Encountered check_structure 1. Verify Chemical Structure Identify ionizable functional groups start->check_structure acidic_group Acidic Groups Present? (e.g., sulfonic, carboxylic) check_structure->acidic_group basic_group Basic Groups Present? (e.g., amines) acidic_group->basic_group No increase_ph 2. Increase pH (Make buffer more alkaline) acidic_group->increase_ph Yes decrease_ph 3. Decrease pH (Make buffer more acidic) basic_group->decrease_ph Yes use_cosolvent 4. Use Organic Co-solvent (e.g., DMSO, DMF) basic_group->use_cosolvent No ph_successful Solubility Improved? increase_ph->ph_successful decrease_ph->ph_successful ph_successful->use_cosolvent No end_success End: Solubilized ph_successful->end_success Yes prepare_stock 4a. Prepare Concentrated Stock in Organic Solvent use_cosolvent->prepare_stock add_dropwise 4b. Add Stock Dropwise to Stirring Aqueous Buffer prepare_stock->add_dropwise cosolvent_successful Solubility Improved? add_dropwise->cosolvent_successful cosolvent_successful->end_success Yes end_fail End: Further Optimization Needed cosolvent_successful->end_fail No

Caption: A logical workflow for troubleshooting azo dye solubility.

References

A Technical Guide to the Spectroscopic Properties of C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of C.I. Direct Black 80 (C.I. 31600), a trisazo dye. The information presented herein is intended to support research and development activities where the characterization and quantification of this dye are required.

Chemical and Physical Properties

This compound is a complex anionic dye with a high molecular weight.[1] Its chemical structure, characterized by multiple azo groups (-N=N-), is responsible for its color and spectroscopic behavior.[2] The dye is notable for its solubility in water and its application in dyeing cellulosic fibers like cotton, paper, and leather.[3][4]

A summary of its key properties is provided in Table 1 for easy reference.

PropertyValueReferences
C.I. Name Direct Black 80[3][5]
C.I. Number 31600[3][6]
CAS Number 8003-69-8[2][3]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃[3][4][6]
Molecular Weight 908.78 g/mol [3][4]
Appearance Blue-black to black powder[2][6]
Solubility in Water 1 to 10 mg/mL at 18°C (64°F)[6][7]
Solubility in Organic Solvents Insoluble[3][8]

Spectroscopic Properties

The primary spectroscopic technique for characterizing this compound is UV-Visible (UV-Vis) spectroscopy. This method is used to determine the dye's concentration in solution by measuring its absorbance of light at a specific wavelength.[9]

The key spectroscopic parameter for this compound is its wavelength of maximum absorbance (λₘₐₓ).

Spectroscopic ParameterValueSolventReferences
λₘₐₓ (Wavelength of Maximum Absorbance) ~599.8 nmAqueous Solution[9]

While sometimes classified as a fluorescent dye, detailed fluorescence spectroscopic data such as excitation/emission maxima and quantum yields are not widely reported in the available literature.[10][11]

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

This protocol outlines the steps to determine the concentration of the dye in a solution based on the Beer-Lambert Law, which states that absorbance is directly proportional to concentration.[9]

Materials and Instrumentation:

  • This compound powder[9]

  • Deionized water or other suitable spectroscopic grade solvent[9]

  • Volumetric flasks and pipettes for accurate dilutions[12]

  • Quartz cuvettes (1 cm path length)[9]

  • UV-Vis Spectrophotometer capable of scanning from 200-800 nm[9]

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a known volume of deionized water in a volumetric flask to create a stock solution of a specific concentration.

  • Preparation of Standard Solutions: Perform a series of serial dilutions from the stock solution to prepare a set of standard solutions with decreasing, known concentrations.[12]

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.[9]

  • Blank Measurement: Fill a clean cuvette with the solvent (deionized water) and place it in the spectrophotometer. Set the absorbance to zero at all wavelengths. This "blank" measurement subtracts the absorbance of the solvent and the cuvette itself.[13][14]

  • Determination of λₘₐₓ: Scan one of the standard dye solutions across the wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λₘₐₓ), which should be approximately 599.8 nm.[9]

  • Measurement of Standards: Set the spectrophotometer to the determined λₘₐₓ. Measure and record the absorbance of each standard solution, rinsing the cuvette with the next standard before filling.[9]

  • Creation of Calibration Curve: Plot the measured absorbance values (y-axis) against the known concentrations of the standard solutions (x-axis). Perform a linear regression to generate a calibration curve.[9][15]

  • Measurement of Unknown Sample: Measure the absorbance of the unknown sample at the same λₘₐₓ.

  • Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample based on its absorbance. If the absorbance is too high, dilute the sample and re-measure, accounting for the dilution factor in the final calculation.[9]

G Diagram 1: Workflow for Dye Quantification via UV-Vis Spectroscopy cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Prepare Stock Solution (Known Concentration) B Create Standard Dilutions (Series of Known Concentrations) A->B F Measure Absorbance of All Standards at λmax B->F C Set up Spectrophotometer (Warm-up, Set Wavelength Range) D Measure Blank (Solvent Only) C->D E Determine λmax (Scan a Standard Solution) D->E E->F G Measure Absorbance of Unknown Sample at λmax F->G H Plot Calibration Curve (Absorbance vs. Concentration) F->H J Calculate Unknown Concentration (Using Curve Equation) G->J I Perform Linear Regression H->I I->J

Diagram 1: Workflow for Dye Quantification via UV-Vis Spectroscopy.

In dyeing processes, it is crucial to measure the percentage of dye that has been transferred from the dyebath to the substrate. This is known as dyebath exhaustion and can be calculated using UV-Vis spectroscopy.[4]

Procedure:

  • Prepare Initial Dyebath: Prepare a dyebath with a known initial concentration of this compound.

  • Collect Initial Sample: Before introducing the substrate (e.g., fabric, paper), take a sample of the initial dyebath.

  • Perform Dyeing Process: Carry out the dyeing procedure according to the specific protocol for the substrate being used.

  • Collect Final Sample: After the dyeing process is complete, take a sample of the final (exhaust) dyebath.

  • Measure Absorbance:

    • Dilute the initial and final dyebath samples with a known factor to bring their absorbance within the linear range of the calibration curve.

    • Using a UV-Vis spectrophotometer, measure the absorbance of the diluted initial sample (A₀) and the diluted final sample (A₁) at the dye's λₘₐₓ.[4]

  • Calculate Exhaustion: Calculate the percentage of exhaustion (%E) using the following formula:

    %E = [(A₀ - A₁) / A₀] x 100 [4]

G Diagram 2: Experimental Workflow for Measuring Dyebath Exhaustion A Prepare Dyebath (Initial Concentration, C₀) B Take Initial Sample (S₀) Measure Absorbance (A₀) A->B C Introduce Substrate (e.g., Fabric, Paper) A->C F Calculate % Exhaustion %E = [(A₀ - A₁) / A₀] x 100 B->F A₀ D Run Dyeing Process (Controlled Time, Temp, pH) C->D E Take Final Sample (S₁) Measure Absorbance (A₁) D->E E->F A₁

Diagram 2: Workflow for Measuring Dyebath Exhaustion.

References

C.I. Direct Black 80: A Comprehensive Technical Guide to its Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80, a trisazo dye, is a complex organic molecule widely utilized in various industrial applications.[1][2][3] Its stability and reactivity are critical parameters influencing its performance, persistence, and potential environmental and biological interactions. This technical guide provides an in-depth analysis of the stability and reactivity profile of this compound, compiling available data, outlining detailed experimental protocols for its assessment, and visualizing key degradation pathways.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability and reactivity.

PropertyValueReference(s)
C.I. NameDirect Black 80[1][2]
C.I. Number31600[1][2]
CAS Number8003-57-4[1]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[2][4]
Molecular Weight908.78 g/mol [2][4]
AppearanceBluish-black to black powder[4]
SolubilitySoluble in water; insoluble in organic solvents.[2]

Stability Profile

The stability of this compound is influenced by various environmental factors, including temperature, light, and pH.

Thermal Stability

This compound is a thermally stable solid at ambient temperatures. However, upon heating to decomposition, it emits toxic fumes of nitrogen oxides. Thermogravimetric analysis (TGA) can be employed to quantitatively assess its thermal decomposition. A study on the adsorption of this compound on plant stems included TGA, which showed multi-stage weight loss corresponding to the degradation of organic components, although specific data for the pure dye was not provided.

ParameterObservationReference(s)
Decomposition TemperatureEmits toxic fumes of nitrogen oxides upon heating to decomposition.
TGA/DSC AnalysisMulti-stage weight loss is expected, corresponding to the degradation of the complex organic structure.
Photostability

This compound exhibits poor lightfastness.[5] Exposure to light, particularly ultraviolet (UV) radiation, can lead to the cleavage of the azo bonds and other chromophoric groups, resulting in a loss of color. The photostability can be quantitatively assessed using standardized methods such as ISO 105-B02 or AATCC Test Method 16.3, which utilize a xenon arc lamp to simulate sunlight.[6][7][8][9]

ParameterObservationReference(s)
LightfastnessGenerally poor.[5]
PhotodegradationSusceptible to degradation upon exposure to UV and visible light, leading to decolorization.[5]
pH Stability

The stability of this compound in aqueous solutions is pH-dependent. Studies on the adsorption of the dye have shown that the percentage of dye removal is highest at acidic pH values (≤ 7).[10][11] This suggests that the dye is more stable or exists in a more soluble form in neutral to alkaline solutions. Changes in pH can affect the ionization state of the sulfonate and amino groups, which can influence the dye's aggregation and susceptibility to degradation.

pH RangeObservationReference(s)
Acidic (≤ 7)Higher removal from solution, suggesting lower stability or increased interaction with surfaces.[10][11]
Neutral to AlkalineLikely to be more stable in solution.

Reactivity Profile

As a trisazo compound, the reactivity of this compound is dominated by the chemistry of its azo linkages and aromatic structures.

Incompatibility

This compound is incompatible with strong oxidizing and reducing agents.[12] As an azo compound, it can detonate, particularly when sensitized by the addition of metal salts or strong acids.[12] When suspended in air at specific concentrations, it can form explosive mixtures.[12]

Reaction with Oxidizing Agents

Strong oxidizing agents, such as sodium hypochlorite (B82951) (bleach), can readily cleave the azo bonds, leading to the rapid decolorization of the dye. This oxidative degradation breaks down the chromophore, resulting in smaller, often colorless, aromatic compounds.

Reaction with Reducing Agents

Reducing agents, such as sodium dithionite, can also break the azo linkages through reductive cleavage. This process is a key step in the anaerobic biodegradation of azo dyes, leading to the formation of aromatic amines.

Biodegradation

The biodegradation of this compound is a critical aspect of its environmental fate. Under anaerobic conditions, microorganisms possessing azoreductase enzymes can reductively cleave the azo bonds, breaking the dye molecule into smaller aromatic amines.[13][14][15][16] These aromatic amines may then be further degraded, often under aerobic conditions.[16]

Experimental Protocols

The following section provides detailed methodologies for assessing the stability and reactivity of this compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)

  • Analytical balance

  • Alumina or platinum crucibles

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound powder into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

  • Continuously record the sample weight and temperature throughout the experiment.

  • Analyze the resulting TGA curve (weight loss vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.

Photostability Assessment (Adapted from ISO 105-B02 / AATCC TM 16.3)

Objective: To evaluate the degradation of this compound upon exposure to a simulated solar light source.

Apparatus:

  • Xenon arc lamp weathering chamber equipped with appropriate filters to simulate daylight.[6][7][9]

  • Quartz cuvettes or other suitable transparent sample holders.

  • UV-Vis Spectrophotometer.

  • HPLC system with a DAD or MS detector for degradation product analysis.

Procedure:

  • Prepare a stock solution of this compound of known concentration (e.g., 50 mg/L) in a suitable solvent (e.g., deionized water).

  • Transfer aliquots of the dye solution into quartz cuvettes.

  • Prepare a "dark" control sample by wrapping a cuvette in aluminum foil.

  • Place the samples in the xenon arc weathering chamber.

  • Expose the samples to a controlled irradiance for a defined period. The exposure can be set based on time or total energy (e.g., in kJ/m²).

  • At predetermined time intervals, withdraw an aliquot from each sample (including the dark control).

  • Measure the absorbance of the aliquots at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Calculate the percentage of degradation over time.

  • (Optional) Analyze the samples by HPLC-DAD/MS to identify and quantify degradation products.[1][17][18]

Chemical Stability Assessment: Reactivity with an Oxidizing Agent (Sodium Hypochlorite)

Objective: To assess the reactivity of this compound with a common oxidizing agent.

Apparatus:

  • UV-Vis Spectrophotometer

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound (e.g., 50 mg/L) in deionized water.

  • Prepare a stock solution of sodium hypochlorite of known concentration.

  • In a beaker, place a known volume of the this compound solution and begin stirring.

  • At time t=0, add a specific volume of the sodium hypochlorite solution to the dye solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture and immediately measure the absorbance at the λmax of the dye.

  • Continue monitoring until the absorbance stabilizes or reaches zero.

  • Plot the absorbance (or concentration) of the dye as a function of time to determine the reaction kinetics.

Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Sample Preparation cluster_thermal Thermal Stability cluster_photo Photostability cluster_chem Chemical Stability cluster_analysis Analysis Prep Prepare Stock Solution of this compound TGA TGA/DSC Analysis Prep->TGA Xenon Xenon Arc Exposure Prep->Xenon Oxidant Reaction with Oxidizing/Reducing Agent Prep->Oxidant UVVis UV-Vis Spectroscopy (Degradation Kinetics) Xenon->UVVis HPLC HPLC-MS (Product Identification) Xenon->HPLC Oxidant->UVVis Oxidant->HPLC Biodegradation_Pathway cluster_anaerobic Anaerobic Conditions cluster_aerobic Aerobic Conditions DB80 This compound (Trisazo Dye) Azo_Cleavage Reductive Cleavage of Azo Bonds (Azoreductase) DB80->Azo_Cleavage Aromatic_Amines Formation of Aromatic Amines Azo_Cleavage->Aromatic_Amines Amine_Degradation Degradation of Aromatic Amines Aromatic_Amines->Amine_Degradation Mineralization Mineralization (CO2, H2O, etc.) Amine_Degradation->Mineralization

References

An In-depth Technical Guide to the Anionic Dye Properties of C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core anionic dye properties of C.I. Direct Black 80. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this dye for various applications, including its use in textile dyeing, paper coloration, and as a biological stain. This document outlines its physicochemical characteristics, mechanism of action, and detailed experimental protocols for its analysis and application.

Physicochemical Properties of this compound

This compound (Colour Index Number 31600) is a trisazo direct dye known for its application in coloring cellulosic fibers, paper, and leather.[1] As a direct dye, it can be applied to substrates from an aqueous solution without the need for a mordant.[1] Its anionic nature is imparted by the presence of sulfonate (-SO₃⁻) groups in its molecular structure.[1]

Table 1: Core Physicochemical Properties of this compound

PropertyValueReference(s)
C.I. NameDirect Black 80[1]
C.I. Number31600[1]
CAS Number8003-69-8[1]
Chemical ClassTrisazo[1]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[1]
Molecular Weight908.78 g/mol [1]
AppearanceBlue-black to black powder[1]
Maximum Absorption Wavelength (λmax)~599.8 nm[2]
SolubilitySoluble in water, forming a blue-black solution; insoluble in most organic solvents.[1]

Mechanism of Action: Dye-Fiber Interaction

The dyeing of cellulosic fibers, such as cotton, with this compound is a multi-stage process governed by the principles of adsorption, diffusion, and fixation. The affinity of the dye for the fiber is a result of weak, non-covalent intermolecular forces.[1]

In an aqueous solution, both the anionic this compound dye and the cellulosic fibers possess a negative surface charge, leading to electrostatic repulsion.[1] To overcome this, an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is added to the dyebath. The cations from the salt neutralize the negative charge on the fiber surface, reducing repulsion and facilitating dye uptake.[1]

The primary intermolecular forces responsible for the substantivity of Direct Black 80 on cellulose (B213188) are:

  • Hydrogen Bonding: The numerous hydroxyl (-OH) groups on the cellulose polymer form hydrogen bonds with the amino (-NH₂) and hydroxyl (-OH) groups present in the dye molecule.

  • Van der Waals Forces: The large, planar aromatic structure of the dye allows for a significant surface area of contact with the linear cellulose chains, maximizing the cumulative effect of these weak electrostatic attractions.

G Mechanism of this compound Dyeing on Cellulose cluster_solution Aqueous Dyebath cluster_process Dyeing Process Dye Anionic Dye (this compound) Adsorption 1. Adsorption (Migration to Fiber Surface) Dye->Adsorption Fiber Cellulosic Fiber (e.g., Cotton) Fiber->Adsorption Electrolyte Electrolyte (e.g., NaCl) Electrolyte->Adsorption Reduces Electrostatic Repulsion Diffusion 2. Diffusion (Penetration into Fiber) Adsorption->Diffusion Fixation 3. Fixation (Intermolecular Bonding) Diffusion->Fixation DyedFiber Dyed Cellulosic Fiber Fixation->DyedFiber Hydrogen Bonds & Van der Waals Forces

Caption: Mechanism of this compound Dyeing on Cellulose.

Experimental Protocols

Protocol for Determination of Maximum Absorption Wavelength (λmax) and Quantitative Analysis

This protocol outlines the procedure for determining the λmax of this compound and generating a calibration curve for quantitative analysis using a UV-Vis spectrophotometer.

Materials and Instrumentation:

  • This compound powder

  • Deionized water

  • Analytical balance

  • Volumetric flasks (100 mL and 10 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10.0 mg of this compound powder.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Add a small amount of deionized water to dissolve the dye and then dilute to the mark with deionized water. Mix thoroughly.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10 mg/L) by diluting the stock solution. For example, to prepare 10 mL of a 10 mg/L solution, pipette 1 mL of the 100 mg/L stock solution into a 10 mL volumetric flask and dilute to the mark with deionized water.

  • Determination of λmax:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the spectrophotometer to scan a wavelength range (e.g., 400-800 nm).

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of one of the standard solutions (e.g., 6 mg/L) across the wavelength range to identify the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the line and the R² value.

G Workflow for Spectrophotometric Analysis A Prepare Stock Solution (100 mg/L) B Prepare Standard Solutions (e.g., 2-10 mg/L) A->B C Determine λmax using a Standard Solution B->C D Measure Absorbance of all Standards at λmax C->D E Plot Calibration Curve (Absorbance vs. Concentration) D->E G Determine Concentration from Calibration Curve E->G F Measure Absorbance of Unknown Sample F->G G Workflow for Dyeing Cotton with this compound A Prepare Dyebath (Dye, Water, NaCl) B Introduce Pre-wetted Cotton Fabric (40°C) A->B C Raise Temperature to 90-95°C B->C D Dye for 45-60 min with Agitation C->D E Cool Dyebath to 70°C D->E F Rinse Dyed Fabric (Cold and Hot Water) E->F G Dry Fabric (<100°C) F->G G Factors Affecting Dyeing Performance center Dyeing Performance A Electrolyte Concentration A->center B Temperature B->center C pH C->center D Liquor Ratio D->center E Dyeing Time E->center

References

Methodological & Application

Application Notes and Protocols for C.I. Direct Black 80 Staining in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80, with a Colour Index Number of 31600, is a trisazo direct dye.[1] Its primary industrial applications are in the dyeing of cellulosic fibers such as cotton, paper, and leather, owing to its strong affinity for these materials.[1][2] While not a certified biological stain, its properties as a direct dye suggest potential utility in histological and cytological applications for staining structures like collagen and amyloid fibrils.[1]

The staining mechanism of direct dyes like this compound is based on non-covalent interactions, including hydrogen bonding and van der Waals forces.[1][3] The linear and planar structure of the dye molecule facilitates its alignment with and binding to linear biological macromolecules.[3][4] This document provides investigational protocols for the use of this compound in staining biological tissues, intended as a foundation for further research and development.

Disclaimer: The following protocols are for research purposes only and have been adapted from established methods for other direct dyes.[1] Optimization and validation are crucial for specific research applications. Appropriate laboratory safety precautions should be followed when handling this compound and other chemicals.

Physicochemical Properties

PropertyValue
C.I. NameDirect Black 80[3]
C.I. Number31600
CAS Number8003-69-8
Chemical ClassTrisazo[2]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[2][3]
Molecular Weight908.78 g/mol [3]
AppearanceBlue-black to black powder[2][5]
SolubilitySoluble in water, forming a blue-black solution; insoluble in most organic solvents.[2][3][4]

Potential Applications in Biological Staining

Based on the characteristics of direct dyes, this compound may be explored for the following applications:

  • Collagen Staining: Similar to other linear dyes, it may selectively bind to and stain collagen fibers.[1]

  • Amyloid Deposit Staining: The dye's structure suggests it could be useful for identifying amyloid deposits, which would appear black or dark blue/green.[1] Verification with polarized light to observe birefringence is recommended.[1]

  • Vital Staining: Its large molecular size might make it suitable as an exclusion dye for assessing cell viability.[1]

Experimental Protocols

Two investigational protocols are presented below as starting points for tissue staining with this compound.

Protocol 1: Adapted from Sirius Red Staining for Collagen and Amyloid

This protocol is adapted from methods used for Sirius Red, another direct dye used for collagen and amyloid staining.[1]

Reagents and Solutions

ReagentPreparation
This compound Staining Solution0.1 g of this compound in 100 ml of saturated aqueous picric acid.[1]
Acidified Water0.5 ml of glacial acetic acid in 100 ml of distilled water.[1]
Hematoxylin (B73222)Mayer's or Harris' hematoxylin solution.[1]

Staining Procedure

  • Deparaffinize and rehydrate tissue sections to distilled water.[1]

  • Stain in the 0.1% this compound in picric acid solution for 20-30 minutes.[1]

  • Rinse in 80% ethanol.[1]

  • Wash in running tap water for 5 minutes.[1]

  • Counterstain with hematoxylin.[1]

  • Wash in running tap water until the sections turn blue.[1]

  • Dehydrate through graded alcohols, clear in xylene, and mount.[1]

Expected Results

  • Amyloid Deposits: Black or dark blue/green[1]

  • Collagen: Potentially black or dark green

  • Nuclei: Blue/Purple

Protocol 2: General Staining Procedure for Direct Dyes

This protocol provides a more general method for applying direct dyes to tissue sections.[6]

Reagents and Solutions

ReagentPreparation
This compound Staining Solution (Aqueous)0.1% (w/v) solution of this compound in distilled water. Gentle heating may be required for dissolution; cool to room temperature and filter before use.[6]
This compound Staining Solution (Ethanolic)Stock Solution: 0.5 g of this compound in 100 ml of 80% ethanol. Working Solution: Saturate the stock solution with Sodium Chloride (NaCl) and add a few drops of 1% Sodium Hydroxide (NaOH) to make it alkaline just before use.[1]

Staining Procedure

  • Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to distilled water.[6]

  • Immerse slides in the 0.1% aqueous this compound solution for 5-10 minutes (staining time may require optimization).[6]

  • Briefly rinse in distilled water to remove excess stain.[6]

  • Dehydrate through graded alcohols (95% and 100%).[6]

  • Clear in xylene.[6]

  • Mount with a permanent mounting medium.[6]

Troubleshooting

Uneven staining can be a common issue. Potential causes and solutions are outlined below.[6]

ProblemPossible CauseSuggested Solution
Uneven StainingIncomplete DeparaffinizationEnsure fresh xylene and alcohol baths and adequate incubation times.[6]
Dye AggregationFilter the staining solution before use. Consider adjusting dye concentration or the ionic strength of the solvent.[6]
Incorrect pHExperiment with buffering the staining solution to different pH values (e.g., pH 4-7).[6]
Dark EdgesTissue Drying During StainingKeep sections moist throughout the procedure.[6]
Incomplete Reagent CoverageEnsure slides are fully immersed in all solutions.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for staining biological tissues with this compound.

G cluster_prep Tissue Preparation cluster_staining Staining cluster_post_staining Post-Staining Deparaffinization Deparaffinization in Xylene Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash_H2O Wash in Distilled Water Rehydration->Wash_H2O Staining Stain with this compound Solution Wash_H2O->Staining Rinse Rinse Staining->Rinse Counterstain Counterstain (Optional, e.g., Hematoxylin) Rinse->Counterstain Dehydration Dehydration (Graded Alcohols) Counterstain->Dehydration Clearing Clearing in Xylene Dehydration->Clearing Mounting Mounting Clearing->Mounting

General experimental workflow for tissue staining.

References

C.I. Direct Black 80: Application Notes and Protocols for Collagen Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80 (Colour Index Number 31600; CAS No. 8003-69-8) is a substantive, water-soluble trisazo dye traditionally utilized in the textile and paper industries.[1][2] Its potential application in histological staining, particularly for collagen, is an area of investigational interest. This document provides an overview of the theoretical basis for its use, investigational protocols adapted from established methods for similar direct dyes, and a comparative analysis with the current gold standard, Sirius Red (Direct Red 80).

Disclaimer: The use of this compound as a biological stain is not as well-established as other methods. The provided protocols are intended as a starting point for research and development, and thorough validation is required to determine its specificity and efficacy in staining collagen and other tissue components.[3]

Principle of Staining

Direct dyes, such as this compound, are characterized by their elongated molecular structure and multiple sulfonate groups.[1] This configuration is thought to facilitate the alignment and binding of the dye molecules with linear, fibrous proteins like collagen. The primary mechanism of action is not based on electrostatic bonds but rather on weaker, non-covalent interactions, including hydrogen bonding and van der Waals forces.[1][3] This proposed binding mechanism is analogous to that of other direct dyes used for collagen staining.

cluster_collagen Collagen Fibril cluster_dye Direct Dye Molecule Collagen Linear Collagen Polypeptide Chains DB80 This compound (Elongated, Planar Structure) DB80->Collagen Hydrogen Bonding & Van der Waals Forces

Proposed binding mechanism of a direct dye to collagen fibers.

Comparative Analysis: this compound vs. Sirius Red

While this compound is being explored, Sirius Red (Direct Red 80) remains the industry standard for collagen staining due to its high specificity and the extensive validation behind its use.[4][5] The ability of Sirius Red to enhance the natural birefringence of collagen fibers when viewed under polarized light is a key advantage, allowing for the differentiation of collagen types.[4][6] It is currently unknown if this compound would produce a similar birefringent effect.

FeatureThis compoundSirius Red (Direct Red 80)
C.I. Number 31600[2]35782[7][8]
Dye Class Trisazo[2]Polyazo[4][9]
Primary Application Industrial dye for textiles and paper[1][10]Highly specific staining of collagen and amyloid in histology[4][9]
Collagen Specificity Investigational; not well-established[3]High, well-documented[4][5]
Visualization Methods Brightfield microscopy (hypothesized)[3]Brightfield and polarized light microscopy[4]
Quantitative Analysis No established methods or data[3]Well-established, especially with polarization[5]
Published Protocols None specifically for collagen; adapted protocols exist[3]Abundant and well-documented[7][8]

Investigational Protocols

The following protocols are adapted from established methods for other direct dyes, such as Sirius Red and Congo Red.[3] Optimization of staining times, concentrations, and differentiation steps will be necessary.

Protocol 1: Picro-Direct Black 80 Staining for Collagen (Adapted from Picro-Sirius Red)

This method uses picric acid as a counterstain and to enhance the specificity of the direct dye for collagen.

Materials:

  • This compound (CAS No. 8003-69-8)

  • Saturated aqueous picric acid

  • Glacial acetic acid

  • Distilled water

  • Ethanol (graded series: 70%, 95%, 100%)

  • Xylene or xylene substitute

  • Resinous mounting medium

  • Weigert's iron hematoxylin (B73222) (optional, for nuclear counterstaining)

Solutions:

  • Staining Solution (0.1% Picro-Direct Black 80): Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.

  • Acidified Water: Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded tissue sections to distilled water.

  • (Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes, then wash in running tap water.

  • Stain in 0.1% Picro-Direct Black 80 solution for 60 minutes.

  • Wash in two changes of acidified water.

  • Dehydrate rapidly through graded alcohols (95% and 100%).

  • Clear in xylene or a substitute.

  • Mount with a resinous mounting medium.

Expected Results (Hypothetical):

  • Collagen: Black or dark green/blue[3]

  • Cytoplasm: Yellow (from picric acid)[3]

  • Nuclei (if counterstained): Black/Blue

Protocol 2: Alkaline this compound Staining (Adapted from Congo Red for Amyloid)

This protocol, adapted from methods for amyloid staining, might be explored for its potential to stain collagen under different pH conditions.

Materials:

  • This compound

  • Sodium chloride (NaCl)

  • Sodium hydroxide (B78521) (NaOH)

  • 80% Ethanol

  • Distilled water

  • Hematoxylin solution

Solutions:

  • Stock Staining Solution (0.5%): Dissolve 0.5 g of this compound in 100 ml of 80% ethanol.

  • Working Staining Solution: Saturate the stock solution with NaCl. Just prior to use, add a few drops of 1% NaOH to make the solution alkaline.

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in the working this compound solution for 20-30 minutes.[3]

  • Rinse in 80% ethanol.[3]

  • Wash in running tap water for 5 minutes.[3]

  • Counterstain with hematoxylin.

  • Wash in running tap water until blue.

  • Dehydrate, clear, and mount.

Expected Results (Hypothetical):

  • Collagen/Amyloid-like structures: Black or dark green/blue[3]

  • Nuclei: Blue/Black

Experimental Workflow and Data Collection

A systematic approach is required to validate and quantify staining with this compound.

cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (e.g., Neutral Buffered Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Rehydration Deparaffinize & Rehydrate Sectioning->Rehydration Staining Stain with Direct Black 80 (Varying concentrations/times) Rehydration->Staining Differentiation Differentiation/Washing Staining->Differentiation Dehydration Dehydrate & Clear Differentiation->Dehydration Mounting Mount Coverslip Dehydration->Mounting Imaging Brightfield & Polarized Light Microscopy Mounting->Imaging Quantification Image Analysis Software (e.g., ImageJ/FIJI) Imaging->Quantification Data Quantify Staining Intensity & Area Percentage Quantification->Data

General experimental workflow for developing a new staining protocol.

Quantitative Data

As there is no established quantitative data for this compound as a biological stain, the following tables are provided as templates for researchers to populate during protocol development and validation.[3]

Table 1: Optimization of Staining Parameters

ParameterCondition 1Condition 2Condition 3Optimal Condition
Dye Concentration 0.05%0.1%0.5%
Staining Time 30 min60 min90 min
Differentiation Acidified Water70% EthanolNone
pH of Staining Sol. Acidic (Picric)NeutralAlkaline (NaOH)

Table 2: Comparative Quantification of Collagen Staining

Staining MethodTissue TypeMean Staining Intensity (Arbitrary Units)% Area Stained (Collagen)Standard Deviation
H&E
Masson's Trichrome
Picro-Sirius Red
Picro-Direct Black 80

Conclusion

This compound presents a potential, yet unvalidated, alternative for collagen staining in histological applications. Its utility is inferred from the known mechanisms of other direct dyes. Significant research is required to establish standardized protocols, determine its specificity for collagen versus other tissue components, and develop methods for quantitative analysis. Researchers and scientists are encouraged to use the information and templates provided as a foundation for their own investigations into the applications of this dye. For routine and validated quantitative analysis of collagen, Picro-Sirius Red staining remains the recommended method.[4]

References

Application Notes and Protocol for Preparing C.I. Direct Black 80 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80 (C.I. 31600; CAS No. 8003-69-8) is a trisazo dye used in various industrial applications, including the dyeing of cellulosic fibers, paper, and leather.[1][2] In a research context, it serves as a versatile tool for applications such as biological tissue staining and as a component in ink formulations.[3][4] Proper preparation of a stock solution is critical to ensure reproducibility and accuracy in experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Chemical Properties and Solubility

This compound is a bluish-black, odorless powder.[1][5] It is soluble in water, forming a blue-black solution, but it is insoluble in most organic solvents.[1][2] The solubility in water is reported to be between 1 and 10 mg/mL.[5][6][7] The dye's solubility and stability are influenced by several factors, including temperature, pH, and water quality.[7][8] Using high-purity deionized or distilled water is highly recommended, as divalent cations present in hard water can cause dye precipitation.[7] Solubility increases with temperature, and dissolution is favored under neutral to slightly alkaline conditions (pH > 7).[8] Acidic environments (pH < 7) can lead to dye aggregation and reduced solubility.[8]

Data Presentation

The key parameters for the preparation and storage of this compound stock solutions are summarized in the table below.

ParameterValue/RecommendationReferences
C.I. Name Direct Black 80[9]
CAS Number 8003-69-8[9]
Molecular Weight 908.8 g/mol [1][5]
Appearance Bluish-black to black powder[1][5][9]
Recommended Solvent High-purity deionized or distilled water[7]
Solubility in Water 1 - 10 mg/mL[5][6][7]
Recommended Concentration 1 mg/mL (or within the lower-mid solubility range)[7]
Dissolution Temperature 40 - 50°C (gentle warming)[7]
Optimal pH for Stability Neutral to slightly alkaline (pH > 7)[8]
Storage Conditions Room temperature, protected from light[7][10]
Storage Container Tightly sealed, clearly labeled amber bottle[7]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol details the procedure for preparing 50 mL of a 1 mg/mL this compound stock solution.

Materials:

  • This compound powder (CAS 8003-69-8)

  • High-purity deionized or distilled water

  • 50 mL volumetric flask (Class A)

  • 100 mL glass beaker

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

  • Analytical balance

  • Funnel

  • Amber glass storage bottle

Procedure:

  • Calculation: Determine the mass of this compound powder required. For 50 mL of a 1 mg/mL solution, 50 mg of the dye is needed.[7]

  • Weighing: Accurately weigh 50 mg of this compound powder using an analytical balance.

  • Initial Dissolution: Add approximately 30-40 mL of deionized water to the 100 mL beaker containing a magnetic stir bar. Place the beaker on a magnetic stirrer and gently warm the water to 40-50°C.[7]

  • Mixing: While the water is stirring, slowly and carefully add the weighed this compound powder to the side of the vortex to facilitate dissolution and prevent clumping.[7][8]

  • Complete Dissolution: Continue stirring until all the dye powder has completely dissolved. The solution should appear as a homogenous blue-black liquid.

  • Cooling: Remove the beaker from the magnetic stirrer and allow the solution to cool to room temperature. This is crucial to ensure accurate volume measurement.[7]

  • Volume Adjustment: Carefully transfer the cooled solution into a 50 mL volumetric flask using a funnel. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure quantitative transfer.[7]

  • Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.[7]

  • Homogenization: Cap the volumetric flask securely and invert it 10-15 times to ensure the solution is thoroughly mixed and homogeneous.[7]

  • Storage: Transfer the final stock solution to a clearly labeled amber storage bottle. The label should include the chemical name, concentration, preparation date, and initials of the preparer. Store the solution at room temperature, protected from direct light.[7]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound powder and solutions.[11][12]

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11] As a powder, it may form explosive dust clouds in the air.[5][6][13]

  • Eye Contact: this compound is an eye irritant.[11] In case of contact, immediately rinse the eyes with plenty of water for at least 15 minutes and seek medical advice.[11][12]

  • Spills: In case of a spill, dampen the solid material with water and transfer it to a suitable container for disposal. Clean the contaminated surface with a soap and water solution.[6]

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Visualizations

The following workflow diagram illustrates the key steps for preparing the this compound stock solution.

G cluster_prep Preparation cluster_final Finalization & Storage start Start calculate 1. Calculate Mass (50 mg for 50 mL of 1 mg/mL) start->calculate weigh 2. Weigh Dye Powder calculate->weigh dissolve 3. Dissolve in 30-40 mL Warm Deionized Water (40-50°C) with Stirring weigh->dissolve cool 4. Cool to Room Temperature dissolve->cool transfer 5. Transfer to 50 mL Volumetric Flask cool->transfer adjust_vol 6. Adjust Volume to Mark with Deionized Water transfer->adjust_vol homogenize 7. Cap and Invert to Mix adjust_vol->homogenize store 8. Transfer to Amber Bottle for Storage homogenize->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

References

C.I. Direct Black 80 in Paper and Leather Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 80 is a trisazo direct dye recognized for its use in coloring cellulosic fibers, paper, and leather.[1][2] This document offers detailed application notes and experimental protocols for its use in paper and leather dyeing. Direct Black 80's classification as a "direct" dye signifies its ability to be applied directly to substrates from an aqueous solution without a mordant, as it exhibits a high affinity for these materials.[3] Its large, linear, and planar molecular structure is key to its dyeing mechanism, enabling close alignment with the linear polymer chains of cellulose (B213188).[3]

Data Presentation: Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
C.I. Name Direct Black 80[1]
C.I. Number 31600[4][5]
CAS Number 8003-69-8[1]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃[1]
Molecular Weight 908.78 g/mol [2][4]
Appearance Blue-black uniform powder[1][2]
Solubility Soluble in water[1][2]
Light Fastness (ISO) 2-3[1]
Washing Fastness (ISO) 3-4[1]
Rubbing Fastness - Dry (AATCC) 4[1]
Rubbing Fastness - Wet (AATCC) 3[1]
Acid Resistance (ISO) 4[1][2]
Alkali Resistance (ISO) 4-5[1][2]

Application in Paper Dyeing

The interaction of this compound with paper fibers is primarily governed by non-covalent interactions.[1]

Experimental Protocol: Beater Dyeing Method

Beater dyeing is a prevalent method for coloring paper stock, where the dye is introduced to the pulp slurry before sheet formation to ensure uniform color distribution.[1]

Materials and Reagents:

  • This compound

  • Bleached or unbleached paper pulp

  • Rosin (B192284) size

  • Alum (aluminum sulfate)

  • Deionized water

Procedure:

  • Pulp Preparation: A pulp slurry with a desired consistency (e.g., 2-3% w/v) is prepared in a beater or pulp disintegrator.[1]

  • Dye Solution Preparation: A stock solution of this compound (e.g., 1% w/v) is prepared by dissolving the dye powder in hot deionized water with gentle stirring.[1]

  • Dyeing: The necessary amount of the this compound stock solution is added to the pulp slurry. The quantity of dye depends on the desired shade, typically ranging from 0.1 - 5.0% on the weight of fiber (owf). The mixture is allowed to blend for at least 15-20 minutes to ensure uniform distribution.[1]

  • Sizing and Fixation: Rosin size is added to the pulp slurry and mixed for 5-10 minutes. The pH of the slurry is then adjusted to 4.5-5.5 by adding a solution of alum. This step is vital for the precipitation of the rosin size and the fixation of the dye onto the cellulose fibers. The mixture is then stirred for an additional 10-15 minutes.[1]

  • Sheet Formation: Paper sheets are formed from the dyed pulp using a standard sheet former.[1]

  • Pressing and Drying: The formed sheets are pressed to remove excess water and then dried under controlled conditions.[1]

Quantitative Data for Paper Dyeing

ParameterRange/ValueNotes
Dye Concentration 0.1 - 5.0% (owf)Dependent on desired shade intensity.
Pulp Slurry Consistency 2-3% (w/v)Typical consistency for beater dyeing.
Dye Mixing Time 15-20 minutesEnsures uniform color distribution.
Sizing Mixing Time 5-10 minutesFor even distribution of rosin size.
pH for Fixation 4.5 - 5.5Crucial for rosin precipitation and dye fixation.
Final Mixing Time 10-15 minutesAfter pH adjustment.

Visualization of Paper Dyeing Workflow

PaperDyeingWorkflow Paper Dyeing Experimental Workflow PulpPrep Pulp Preparation (2-3% w/v) Dyeing Dyeing (0.1-5.0% owf, 15-20 min) PulpPrep->Dyeing DyePrep Dye Solution Preparation (1% w/v) DyePrep->Dyeing Sizing Sizing (Rosin size, 5-10 min) Dyeing->Sizing Fixation Fixation (Alum, pH 4.5-5.5, 10-15 min) Sizing->Fixation SheetFormation Sheet Formation Fixation->SheetFormation PressingDrying Pressing and Drying SheetFormation->PressingDrying

Caption: General experimental workflow for paper dyeing.

Application in Leather Dyeing

The application of direct dyes like this compound on leather relies on weaker forces such as hydrogen bonding and has a high affinity for the fibrous structure of leather.[6]

Experimental Protocol: Drum Dyeing Method

Materials and Reagents:

  • This compound

  • Chrome-tanned leather (neutralized)

  • Formic acid

  • Water

Procedure:

  • Leather Preparation: The leather must be properly tanned and neutralized before dyeing. The leather is washed in a drum with water at approximately 35°C for 15-20 minutes to ensure it is clean and uniformly wet.[1]

  • Dyeing: The drum is filled with water at 50-60°C. The liquor ratio (the ratio of the weight of water to the weight of leather) should be between 10:1 and 20:1. The required amount of this compound (typically 1-8% on the shaved weight of leather) is dissolved in hot water and added to the drum. The drum is then run for 30-60 minutes to facilitate dye penetration.[1]

  • Fixation: Formic acid, diluted with water, is slowly added to the drum in several portions over 30-45 minutes to gradually lower the pH to 3.5-4.5. This acidification step is crucial for fixing the anionic direct dye to the cationic collagen fibers of the leather. The drum continues to run for another 30-60 minutes to ensure complete fixation.[1]

  • Rinsing and Fatliquoring: The dye bath is drained, and the leather is rinsed thoroughly with water. The leather is then fatliquored according to standard procedures to impart softness and flexibility.[1]

  • Aftertreatment (Optional): To enhance wet fastness, an aftertreatment with a cationic dye fixing agent can be applied.[1]

  • Drying and Finishing: The leather is dried and finished as required.[1]

Quantitative Data for Leather Dyeing

ParameterRange/ValueNotes
Dye Concentration 1-8% (on shaved weight)Dependent on desired shade intensity.
Liquor Ratio 10:1 to 20:1Ratio of water to leather weight.
Dyeing Temperature 50-60°CFor optimal dye penetration.
Dyeing Time 30-60 minutesTo allow for dye penetration.
Fixation pH 3.5 - 4.5Achieved by gradual addition of formic acid.
Fixation Time 30-60 minutesAfter pH adjustment for complete fixation.

Visualization of Leather Dyeing Workflow

LeatherDyeingWorkflow Leather Dyeing Experimental Workflow LeatherPrep Leather Preparation (Washing at 35°C) Dyeing Dyeing (1-8% dye, 50-60°C, 30-60 min) LeatherPrep->Dyeing Fixation Fixation (Formic acid, pH 3.5-4.5, 30-60 min) Dyeing->Fixation Rinsing Rinsing Fixation->Rinsing Fatliquoring Fatliquoring Rinsing->Fatliquoring Aftertreatment Aftertreatment (Optional) Fatliquoring->Aftertreatment DryingFinishing Drying and Finishing Aftertreatment->DryingFinishing

Caption: General experimental workflow for leather dyeing.

References

Quantitative analysis of dye adsorption with C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantitative Analysis of C.I. Direct Black 80 Dye Adsorption

This document provides a detailed guide for the quantitative analysis of this compound dye adsorption, a trisazo dye commonly used in the textile, paper, and leather industries.[1][2] The protocols outlined below are designed to ensure accurate and reproducible results for researchers investigating the efficacy of various adsorbents for the removal of this dye from aqueous solutions.

This compound is a water-soluble, anionic dye with a complex aromatic structure.[1][3] Its removal from wastewater is a significant environmental concern due to its resistance to natural degradation and its potential toxicity.[4] Adsorption has proven to be a promising method for the treatment of water contaminated with this dye.[4] This application note will detail the experimental procedures for determining adsorption kinetics and isotherms, key parameters in evaluating adsorbent performance.

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
C.I. NameDirect Black 80[3]
C.I. Number31600[2][3]
CAS Number8003-69-8[2][3]
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃[2][3]
Molecular Weight908.78 g/mol [2][3]
AppearanceBlue-black uniform powder[2][3]
Solubility in WaterSoluble (forms a blue-black solution)[1][2]

Experimental Workflow for Dye Adsorption Studies

The general workflow for conducting a quantitative analysis of dye adsorption involves several key steps, from solution preparation to data analysis. The following diagram illustrates this process.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_dye Prepare Dye Stock Solution prep_adsorbent Prepare Adsorbent adsorption_exp Conduct Adsorption Experiment (Batch or Column) prep_dye->adsorption_exp prep_adsorbent->adsorption_exp parameter_variation Vary Parameters: pH, Dose, Time, Concentration, Temperature adsorption_exp->parameter_variation sampling Collect Samples at Specific Time Intervals parameter_variation->sampling concentration_measurement Measure Dye Concentration (e.g., UV-Vis Spectroscopy) sampling->concentration_measurement data_analysis Data Analysis: Calculate Adsorption Capacity, Fit to Kinetic and Isotherm Models concentration_measurement->data_analysis

References

Experimental workflow for direct dyeing of cellulosic fibers

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Direct dyes are a class of water-soluble, anionic dyestuffs known for their straightforward application on cellulosic fibers such as cotton, rayon, linen, and paper.[1][2] The name "direct dye" stems from the ability of these dyes to be applied directly to the substrate without the need for a mordant.[3][4] This dyeing process is valued for its simplicity, cost-effectiveness, and the wide range of bright colors available.[1][3] The primary binding mechanism involves hydrogen bonding and Van der Waals forces between the dye molecules and the cellulose (B213188) polymer chains.[3][5] While direct dyes offer excellent substantivity, they typically exhibit poor to moderate wash fastness, a limitation that can be significantly improved through various after-treatments.[3][6][7]

2. Principle of Dyeing

The application of direct dyes to cellulosic fibers is an exhaust dyeing process governed by several key factors. In an aqueous solution, both the cellulosic fibers and the anionic dye molecules develop a negative surface charge, leading to electrostatic repulsion.[7][8] To overcome this repulsion, an electrolyte, typically sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is added to the dyebath. The salt neutralizes the negative charge on the fiber surface, allowing the dye molecules to approach, adsorb onto the surface, and subsequently diffuse into the amorphous regions of the fiber.[8][9]

Temperature plays a critical role in this process. Increasing the temperature of the dyebath enhances the kinetic energy of the dye molecules, which increases the rate of dyeing and promotes migration for a more level and uniform coloration.[8] The process is typically carried out at or near the boiling point in a neutral or slightly alkaline medium to ensure optimal dye uptake and fixation.[3][7]

3. Data Presentation

The following tables provide typical quantitative data for the direct dyeing of cellulosic fibers.

Table 1: Standard Recipe for Direct Dyeing of Cotton (Medium Shade)

Component Concentration Purpose
Direct Dye 1-5% (on weight of fabric) Coloration
Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄) 10-20 g/L Promotes dye exhaustion
Sodium Carbonate (Soda Ash) 0.5-2 g/L Maintains alkaline pH, aids solubility
Wetting Agent 0.5-1 g/L Improves fabric wettability
Sequestering Agent 0.5-1 g/L Sequesters hard water ions

| Material to Liquor Ratio (M:L) | 1:20 - 1:30 | Ratio of fabric weight to dye bath volume |

Table 2: Influence of Key Experimental Parameters on Dyeing Performance

Parameter Variation Effect on Dyeing Rationale
Temperature Increasing from 40°C to 100°C Increases dye uptake rate and leveling.[8] Higher temperature swells the fiber and increases the kinetic energy of dye molecules, facilitating diffusion and penetration.[8]
Electrolyte Conc. Increasing Salt Concentration Increases dye exhaustion.[8] Neutralizes the negative surface charge of the cellulose, reducing repulsion between the fiber and anionic dye molecules.[8][9]
pH Neutral to slightly alkaline (pH 7-9) Optimal dye solubility and uptake.[3][10] High alkalinity can reduce the substantivity of the dye, leading to poorer exhaustion.[7]

| Liquor Ratio | Decreasing Liquor Ratio | Increases dye exhaustion efficiency.[8] | A lower volume of water means a higher concentration of dye and salt relative to the fiber, promoting more efficient uptake.[8] |

4. Experimental Protocols

Protocol 1: Preparation of Cellulosic Substrate

  • Objective: To remove impurities like waxes, oils, and sizing agents from the raw cellulosic fabric to ensure uniform dye penetration.

  • Procedure:

    • Desizing: Wash the fabric in a solution containing a desizing agent at the manufacturer's recommended temperature to remove starch-based sizes.

    • Scouring: Treat the fabric in a hot alkaline solution (e.g., sodium hydroxide (B78521) and a detergent) to saponify natural oils and waxes.

    • Bleaching: If a pure white base is required, bleach the scoured fabric using hydrogen peroxide or sodium hypochlorite.

    • Rinsing: Thoroughly rinse the fabric with deionized water until it is neutral and free of residual chemicals.

    • Drying: Dry the prepared fabric before weighing for the dyeing process.

Protocol 2: Standard Exhaust Dyeing Procedure

  • Objective: To dye the prepared cellulosic fabric with a direct dye using a standard laboratory procedure.

  • Methodology:

    • Accurately weigh the dry, prepared cellulosic fabric.

    • Calculate the required amounts of dye and chemicals based on the weight of the fabric and the desired liquor ratio (e.g., 1:30).[11]

    • Prepare the dye solution by making a paste of the direct dye powder with a small amount of cold water, then dissolving it completely with boiling water.[12]

    • Set the dyebath with the required volume of water, the dissolved dye solution, and all auxiliary chemicals except the salt. Start at a temperature of 40°C.[4][13]

    • Introduce the pre-wetted fabric into the dyebath.

    • Run the dyeing machine for 15-20 minutes to ensure even impregnation of the fabric.[6]

    • Gradually raise the temperature of the dyebath to 90-95°C over a period of 30-45 minutes.[4]

    • Once the temperature reaches ~80°C, begin adding the pre-dissolved salt in two to three portions over 15-20 minutes.[6][13]

    • Continue dyeing at 90-95°C for 45-60 minutes to allow for complete dye diffusion and fixation.[12][13]

    • Cool the dyebath to 60-70°C to further enhance dye exhaustion.[4][6]

    • Remove the dyed fabric from the bath and perform a thorough rinse, first with hot water and then with cold water, to remove any unfixed dye from the surface.

    • Squeeze the excess water from the fabric and air dry.

Protocol 3: After-treatment with Cationic Fixing Agent

  • Objective: To improve the poor wash fastness of the direct-dyed fabric.

  • Methodology:

    • Prepare a fresh bath with a cationic dye-fixing agent (typically 1-3% on the weight of the fabric) at a liquor ratio of 1:20.

    • Introduce the rinsed, dyed fabric into the fixing bath at approximately 40-60°C.

    • Adjust the pH of the bath according to the fixing agent manufacturer's instructions (often slightly acidic).

    • Run the treatment for 15-20 minutes.[4]

    • Remove the fabric, rinse lightly with cold water, and dry. Note: Some after-treatments may slightly alter the final shade or reduce the light fastness.[6]

5. Experimental Workflow Visualization

G Experimental Workflow for Direct Dyeing of Cellulosic Fibers cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment cluster_analysis Analysis Fiber_Prep Fiber Preparation (Scouring, Bleaching) Dye_Bath_Prep Dye Bath Preparation (Dye, Auxiliaries) Fiber_Prep->Dye_Bath_Prep Dyeing_Process Exhaust Dyeing (Temp Ramp, Salt Addition) Dye_Bath_Prep->Dyeing_Process Cooling Cooling & Exhaustion Dyeing_Process->Cooling Rinsing Rinsing (Hot & Cold Water) Cooling->Rinsing After_Treatment After-Treatment (Cationic Fixing Agent) Rinsing->After_Treatment Drying Final Drying After_Treatment->Drying Analysis Characterization (Colorfastness, K/S Value) Drying->Analysis

Caption: Experimental workflow for the direct dyeing of cellulosic fibers.

References

Application Notes: C.I. Direct Black 80 as a Raw Material for Black Ink Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Direct Black 80, a trisazo direct dye, is primarily used for coloring cellulosic fibers such as cotton, paper, and leather.[1][2] Its notable solubility in water makes it a viable candidate for the formulation of simple, aqueous-based black inks.[1][2][3][4] These application notes provide a comprehensive overview of the chemical properties of this compound, along with detailed protocols for the formulation and characterization of a water-based black ink suitable for research and development purposes.

It is critical to note that inks formulated with this compound are characterized by very poor to poor lightfastness and poor to fair water resistance.[3] Therefore, they are not intended for applications requiring permanence, archival quality, or significant water resistance.[1][3] The primary advantages lie in the simplicity of formulation and its use in applications where permanence is not a requirement, such as in temporary marking solutions or for educational purposes.

Data Presentation

The properties of the dye and a sample ink formulation are summarized in the tables below.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
C.I. Name Direct Black 80 [2][3]
C.I. Number 31600 [2][3][4]
CAS Number 8003-69-8 [1][2][3]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃ [2][3]
Molecular Weight 908.8 g/mol [1][2][3]
Appearance Bluish-black to black powder [2][3][5][6]
Solubility in Water Soluble; 1 to 10 mg/mL at 18-19°C [3][6]
Lightfastness (Blue Wool Scale) 2-3 (Very Poor to Poor) [3][7]

| Washing/Water Fastness | 3-4 (Poor to Fair) |[3][8] |

Table 2: Example Formulation for a Water-Based Black Ink

Component Example Concentration (% w/w) Function
This compound 3.0 - 8.0% Colorant: Provides the black hue.
Deionized Water 70.0 - 85.0% Solvent: Acts as the primary vehicle for all other components.[3]
Glycerol 10.0 - 20.0% Humectant: Controls drying time and prevents clogging of pen tips.[3]
Non-ionic Surfactant 0.1 - 1.0% Wetting Agent: Reduces surface tension for improved substrate wetting.[3]

| Biocide | 0.1 - 0.3% | Preservative: Prevents microbial growth and extends shelf life.[3] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflow for ink formulation and subsequent quality control testing.

Ink_Formulation_Workflow A 1. Prepare Aqueous Vehicle B Combine Deionized Water and Glycerol A->B D Slowly add this compound powder to the stirring vehicle B->D Stir at moderate speed C 2. Dissolve Dye C->D F Add Surfactant and Biocide D->F Stir until fully dissolved E 3. Additives Incorporation E->F H Continue stirring for 30 minutes F->H G 4. Homogenize & Filter G->H I Filter through 0.45 µm filter H->I J Final Ink Product I->J Ink_QC_Workflow Start Formulated Ink Sample Vis_App Visual Appearance (Color, Clarity) Start->Vis_App pH_Test pH Measurement Start->pH_Test Visc_Test Viscosity Test Start->Visc_Test Drawdown Ink Drawdown on Substrate Start->Drawdown Report Data Analysis & Reporting Vis_App->Report pH_Test->Report Visc_Test->Report Light_Test Lightfastness Test (Blue Wool Scale) Drawdown->Light_Test Water_Test Water Resistance Test Drawdown->Water_Test Light_Test->Report Water_Test->Report

References

Application Notes and Protocols for Adsorption of C.I. Direct Black 80 on Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for studying the adsorption kinetics of C.I. Direct Black 80, a common azo dye, onto various biomass materials. These notes are intended to guide researchers in environmental science, materials science, and related fields in assessing the efficacy of low-cost biosorbents for wastewater treatment.

Introduction

Textile industry effluents are a major source of water pollution, containing complex synthetic dyes like this compound that are often resistant to conventional degradation processes.[1] Biosorption, utilizing naturally abundant and low-cost biomass, has emerged as a promising, sustainable alternative for the removal of these pollutants.[1] This application note focuses on the use of plant-based biomass for the adsorption of this compound, detailing the necessary experimental procedures and summarizing key kinetic, isothermal, and thermodynamic data. The primary biomass discussed is Zygophyllum gaetulum stems, both in its raw form and as activated carbon, with additional data provided for potato peels.

Biomass Preparation and Characterization

A critical first step in biosorption studies is the preparation and characterization of the adsorbent material.

General Preparation Protocol for Plant-Based Biomass
  • Collection and Washing: Gather the raw biomass (e.g., plant stems, agricultural waste). Thoroughly wash the material with distilled water to eliminate dirt and other surface impurities.[1]

  • Drying: Initially, sun-dry the washed biomass to remove the bulk of the water. Subsequently, place the material in an oven at 50-60°C for 12-24 hours to ensure complete moisture removal.[1]

  • Grinding and Sieving: Pulverize the dried biomass into a fine powder using a mechanical grinder. To ensure uniformity, sieve the powder to obtain particles of a consistent size.[1] The resulting powder is the prepared biosorbent.

Chemical Activation (Optional)

To enhance the adsorption capacity, the biomass can be chemically activated. A common method involves using phosphoric acid (H₃PO₄).

  • Impregnate the prepared biomass powder with a solution of H₃PO₄.

  • Carbonize the impregnated material in a furnace under a controlled atmosphere and temperature.

  • Wash the resulting activated carbon thoroughly with distilled water until the pH of the wash water is neutral.

  • Dry the activated carbon in an oven before use.

Characterization of the Biosorbent

Understanding the physical and chemical properties of the biomass is crucial for interpreting adsorption data.

  • Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies the functional groups on the adsorbent surface that are involved in the dye binding process. Analyses are typically performed before and after dye adsorption to observe shifts in the spectral peaks.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and porous structure of the biomass.

  • Brunauer–Emmett–Teller (BET) Analysis: This analysis determines the specific surface area, pore volume, and pore size distribution of the adsorbent, which are critical factors influencing adsorption capacity.

  • Point of Zero Charge (pHPZC): The pHPZC is the pH at which the surface of the adsorbent has a net neutral charge. This parameter is vital for understanding the role of electrostatic interactions in the adsorption process. For anionic dyes like this compound, adsorption is generally more favorable at a solution pH below the pHPZC, where the adsorbent surface is positively charged.[2]

Experimental Protocols: Batch Adsorption Studies

Batch adsorption experiments are performed to evaluate the effects of various parameters on the dye removal process and to determine the kinetic and equilibrium characteristics of the adsorption.

Stock Solution Preparation

Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known mass of the dye powder in deionized water. Prepare experimental solutions of desired concentrations by diluting the stock solution.

Batch Adsorption Procedure
  • In a series of Erlenmeyer flasks, add a fixed amount of the prepared biosorbent to a known volume of the dye solution with a specific initial concentration.

  • Agitate the flasks at a constant speed using a mechanical shaker at a controlled temperature.

  • Withdraw samples at predetermined time intervals.

  • Separate the adsorbent from the solution by centrifugation or filtration.

  • Analyze the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound (approximately 599.8 nm).[3]

Investigating Key Parameters
  • Effect of pH: Adjust the initial pH of the dye solutions using dilute HCl/H₂SO₄ or NaOH.[1][4] For the anionic this compound, adsorption is typically more favorable at acidic pH values.[1][5]

  • Effect of Adsorbent Dosage: Vary the mass of the biosorbent while keeping the initial dye concentration and solution volume constant.[1]

  • Effect of Contact Time (Kinetics): Collect samples at various time points (e.g., from 5 to 360 minutes) to determine the time required to reach equilibrium.[1]

  • Effect of Initial Dye Concentration (Isotherms): Vary the initial concentration of the dye solution while keeping the adsorbent dosage and other parameters constant.

  • Effect of Temperature (Thermodynamics): Conduct the adsorption experiments at different temperatures (e.g., 298 K, 308 K, 318 K) to evaluate the thermodynamic parameters.

Data Presentation and Analysis

Adsorption Capacity Calculation

The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qₑ, mg/g) is calculated using the following equation:

qₑ = (C₀ - Cₑ) * V / m

where C₀ and Cₑ are the initial and equilibrium dye concentrations (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Quantitative Data Summary

The following tables summarize the quantitative data for the adsorption of this compound on different biomass materials.

Table 1: Adsorption Kinetic Model Parameters

Biomass AdsorbentKinetic Modelqₑ (exp) (mg/g)qₑ (cal) (mg/g)k₁ (min⁻¹)k₂ (g/mg·min)Reference
Raw Zygophyllum gaetulum stemsPseudo-first-order2.432.440.023-0.999[6]
Pseudo-second-order2.432.53-0.0120.998[6]
Activated Carbon (Z. gaetulum) AC1Pseudo-first-order98.4298.400.076->0.999[7]
Activated Carbon (Z. gaetulum) AC2Pseudo-first-order98.9898.970.077->0.999[7]
Potato PeelsPseudo-second-order-27.778---[5]

Table 2: Adsorption Isotherm Model Parameters

Biomass AdsorbentIsotherm Modelqₘ (mg/g)Kₗ (L/mg)K₣ ((mg/g)(L/mg)¹/ⁿ)nReference
Raw Zygophyllum gaetulum stemsLangmuir163.230.011--0.998[6]
Freundlich--3.331.630.941[6]
Activated Carbon (Z. gaetulum) AC1Langmuir146.950.165--0.998[7]
Activated Carbon (Z. gaetulum) AC2Langmuir155.950.160--0.998[7]
Potato PeelsFreundlich-----[5]

Table 3: Thermodynamic Parameters

Biomass AdsorbentTemperature (K)ΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Reference
Raw Zygophyllum gaetulum stems298-2.14-28.99-90.06[1]
308-1.24[1]
318-0.34[1]
Activated Carbon (Z. gaetulum) AC1298-12.35-16.49-13.88[7]
308-12.21[7]
318-12.07[7]
Activated Carbon (Z. gaetulum) AC2298-12.22-15.42-10.74[7]
308-12.11[7]
318-12.01[7]
Potato Peels303.16 - 323.16NegativeExothermic-[5]

Mandatory Visualizations

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the study of adsorption kinetics.

experimental_workflow cluster_prep Biomass Preparation cluster_adsorption Batch Adsorption Experiment cluster_analysis Data Analysis collection Collection of Raw Biomass washing Washing with Distilled Water collection->washing drying Oven Drying (50-60°C) washing->drying grinding Grinding and Sieving drying->grinding mixing Add Biomass to Solution grinding->mixing Prepared Biosorbent solution_prep Prepare Dye Solution solution_prep->mixing agitation Agitate at Constant Temp. mixing->agitation sampling Sample at Time Intervals agitation->sampling analysis Analyze Supernatant (UV-Vis) sampling->analysis kinetics Kinetic Modeling (Pseudo-first-order, Pseudo-second-order) analysis->kinetics isotherms Isotherm Modeling (Langmuir, Freundlich) analysis->isotherms thermo Thermodynamic Analysis analysis->thermo

Caption: General workflow for the preparation of biomass and subsequent batch adsorption experiments.

pHPZC_determination cluster_procedure Experimental Procedure cluster_analysis Data Analysis title Determination of Point of Zero Charge (pHPZC) prep_nacl Prepare 0.01 M NaCl solutions adjust_ph Adjust initial pH (pHi) of solutions (e.g., from 2 to 12) using HCl/NaOH prep_nacl->adjust_ph add_biomass Add a fixed mass of biomass to each solution adjust_ph->add_biomass equilibrate Agitate for 24 hours to reach equilibrium add_biomass->equilibrate measure_phf Measure the final pH (pHf) equilibrate->measure_phf calc_delta_ph Calculate ΔpH = pHi - pHf measure_phf->calc_delta_ph plot_graph Plot ΔpH versus pHi calc_delta_ph->plot_graph find_pzc pHPZC is the pHi value where ΔpH = 0 plot_graph->find_pzc

Caption: Workflow for determining the point of zero charge (pHPZC) of a biosorbent.

adsorption_mechanism adsorption Adsorption of Anionic Dye (this compound) pH Solution pH < pHPZC adsorption->pH functional_groups Surface Functional Groups (-OH, -COOH, etc.) adsorption->functional_groups surface_charge Positive Surface Charge on Biomass pH->surface_charge electrostatic Electrostatic Attraction surface_charge->electrostatic favors electrostatic->adsorption mechanism h_bonding Hydrogen Bonding functional_groups->h_bonding enables h_bonding->adsorption mechanism

Caption: Key mechanisms involved in the adsorption of anionic dyes on biomass.

Conclusion

The use of plant-based biomass, such as Zygophyllum gaetulum stems and potato peels, demonstrates significant potential for the effective removal of this compound from aqueous solutions.[4][5] The adsorption process is influenced by several factors, including pH, adsorbent dosage, and contact time. Kinetic studies often indicate that the pseudo-first-order model provides a good fit for the adsorption process, while the Langmuir isotherm model often best describes the equilibrium, suggesting a monolayer adsorption process.[4][6] Thermodynamic analyses typically reveal a spontaneous and exothermic nature of the adsorption.[1][7] These findings underscore the potential of utilizing low-cost, readily available biomass as a sustainable and efficient alternative for the treatment of textile wastewater. Further research into a wider variety of biomass materials and their optimization will continue to advance this environmentally friendly technology.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Direct Black 80 Staining for Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Direct Black 80. This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of this compound for staining tissue sections. As this dye is not a certified biological stain and its applications in histology are investigational, this resource provides a starting point for protocol development and optimization.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it stain tissues?

A1: this compound (Colour Index Number 31600) is a trisazo direct dye primarily used in the textile, paper, and leather industries.[1][2][3][4][5][6] It is a water-soluble, anionic dye that binds to tissues through non-covalent interactions, such as hydrogen bonding and van der Waals forces.[1][2] Its linear molecular structure gives it an affinity for linear tissue components like collagen and amyloid fibrils.[1]

Q2: What are the potential applications of this compound in tissue staining?

A2: Based on the properties of similar direct dyes, this compound may be investigated for staining collagen and potentially for identifying amyloid deposits.[1] However, its performance and specificity for various tissue components must be thoroughly validated in a research setting.[1]

Q3: Are there established protocols for this compound staining in histology?

A3: There are no well-established, standardized protocols for the use of this compound as a histological stain. The protocols provided in this guide are investigational and adapted from methods for other direct dyes, like Sirius Red. They are intended as a starting point for researchers to develop and optimize their own staining procedures.[1]

Q4: How can I optimize the staining time for my specific tissue and application?

A4: The optimal staining time for this compound can vary significantly depending on several factors. Key parameters to consider for optimization include the dye concentration, the composition of the staining solution (e.g., presence of picric acid or salts), staining temperature, and the pH of the solution. Tissue type, thickness, and fixation method will also influence the ideal staining time. A systematic approach, as outlined in the experimental protocols below, is recommended to determine the optimal conditions for your experiment.

Troubleshooting Guide

This section addresses common issues that may be encountered when developing a staining protocol with this compound.

ProblemPotential CauseRecommended Solution
Weak or No Staining Staining time is too short.Increase the incubation time in the this compound solution.
Dye concentration is too low.Prepare a fresh staining solution with a higher concentration of this compound.
Incorrect pH of the staining solution.Experiment with buffering the staining solution to different pH values (e.g., pH 5.0-9.0).[1]
Overstaining Staining time is too long.Reduce the incubation time in the this compound solution.
Dye concentration is too high.Dilute the staining solution or prepare a new solution with a lower dye concentration.
Uneven Staining Incomplete deparaffinization or rehydration.Ensure tissue sections are fully deparaffinized and rehydrated before staining. Use fresh xylene and a graded series of ethanol.[7]
Dye aggregation.Filter the staining solution immediately before use to remove any dye aggregates.[7]
Tissue sections drying out during staining.Keep the sections moist throughout the entire staining procedure.[7]
High Background Staining Inadequate rinsing after staining.Ensure thorough rinsing after the staining step to remove excess, unbound dye.
Non-specific binding of the dye.Consider modifying the ionic strength of the staining solution or the pH to reduce non-specific interactions.

Experimental Protocols

Note: These protocols are intended as a starting point and will likely require optimization.

Protocol 1: Alkaline Alcohol-Based Staining

This protocol is adapted from methods for other direct dyes and may be suitable for highlighting collagen or amyloid.

Solutions:

  • Stock Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 ml of 80% ethanol.[1]

  • Working Staining Solution: To the stock solution, add NaCl to saturation. Just before use, add a few drops of 1% NaOH to make the solution alkaline.[1]

Procedure:

  • Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to distilled water.

  • Incubate sections in the working this compound solution. For optimization, test a range of staining times (e.g., 5, 10, 20, 30, 60, and 120 minutes).

  • Rinse briefly in 80% ethanol.

  • Wash in running tap water for 5 minutes.

  • (Optional) Counterstain with a nuclear stain like hematoxylin.

  • Dehydrate through graded alcohols, clear in xylene, and mount.

Protocol 2: Picric Acid-Based Staining

This method, adapted from Sirius Red staining, may enhance collagen staining.

Solutions:

  • Staining Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 ml of saturated aqueous picric acid.[1]

  • Acidified Water: Add 0.5 ml of glacial acetic acid to 100 ml of distilled water.[1]

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Incubate in the this compound-picric acid solution. For optimization, test a range of staining times (e.g., 5, 10, 20, 30, and 60 minutes).

  • Rinse sections in acidified water.

  • (Optional) Counterstain with hematoxylin.

  • Dehydrate, clear, and mount.

Optimization of Staining Time

To systematically optimize the staining time, it is recommended to vary one parameter at a time while keeping others constant. The following table provides a suggested range for key parameters.

ParameterRange for OptimizationNotes
Staining Time 5 - 120 minutes[1]The optimal time will depend on the other parameters and the specific tissue.
Staining Temperature 25 - 60 °C[1]Increasing the temperature may reduce the required staining time.
pH of Staining Solution 5.0 - 9.0[1]The pH can affect the charge of both the dye and the tissue, influencing binding.
Dye Concentration 0.1% - 0.5% (w/v)Start with the concentrations in the provided protocols and adjust as needed.

Visual Guides

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Optimization cluster_post_staining Post-Staining & Analysis deparaffinize Deparaffinize & Rehydrate stain Incubate in this compound (Varying Time) deparaffinize->stain Proceed to staining rinse Rinse stain->rinse After incubation counterstain Counterstain (Optional) rinse->counterstain dehydrate Dehydrate, Clear & Mount rinse->dehydrate If no counterstain counterstain->dehydrate analyze Microscopic Analysis dehydrate->analyze Final step

Caption: Experimental workflow for optimizing this compound staining time.

troubleshooting_flowchart cluster_weak Weak or No Staining cluster_over Overstaining cluster_uneven Uneven Staining start Staining Issue Observed increase_time Increase Staining Time start->increase_time Weak Staining decrease_time Decrease Staining Time start->decrease_time Overstaining check_prep Verify Deparaffinization start->check_prep Uneven Staining increase_conc Increase Dye Concentration increase_time->increase_conc check_ph_weak Adjust pH increase_conc->check_ph_weak decrease_conc Decrease Dye Concentration decrease_time->decrease_conc filter_dye Filter Staining Solution check_prep->filter_dye prevent_drying Keep Sections Moist filter_dye->prevent_drying

Caption: Troubleshooting flowchart for common this compound staining issues.

References

Technical Support Center: C.I. Direct Black 80 Adsorption and Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of C.I. Direct Black 80. The following information addresses common issues related to the influence of pH on dye adsorption and staining procedures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Adsorption Efficiency of this compound

  • Possible Cause: The pH of the solution is not optimal for adsorption. The adsorption of this compound, an anionic dye, is highly dependent on the surface charge of the adsorbent material.

  • Solution: Adjust the pH of the solution to an acidic range, ideally between 3 and 7.[1][2] At a lower pH, the surface of most adsorbent materials becomes protonated (positively charged), which enhances the electrostatic attraction with the negatively charged sulfonate groups (-SO₃⁻) of the dye molecules.[1] For instance, studies have shown that the removal rate of this compound is maximized at a pH of 3.[1]

Issue 2: Uneven Staining of Tissue Sections

  • Possible Cause: Incorrect pH of the staining solution can lead to inconsistent dye binding. The charge of tissue components (proteins, etc.) is pH-dependent.

  • Solution: Experiment with buffering your staining solution to different pH values, for example, in the range of pH 4-7.[3] Ensure the pH is consistent across all samples and staining baths. Filtering the staining solution just before use can also help prevent uneven staining caused by dye aggregation.[3]

Issue 3: Staining is Too Light or Weak

  • Possible Cause: The pH of the staining solution may be too high (alkaline), reducing the affinity of the anionic dye for the tissue. In alkaline conditions, both the dye and many tissue components may carry a negative charge, leading to electrostatic repulsion.[4]

  • Solution: Lower the pH of the staining solution to a slightly acidic or neutral range. This will increase the number of positively charged sites in the tissue, promoting stronger binding with the anionic this compound.

Issue 4: Staining is Darker at the Edges of the Tissue

  • Possible Cause: This "edge effect" can be caused by the drying of the tissue section during the staining process, causing the dye to concentrate at the edges.[3]

  • Solution: Ensure that the tissue sections remain moist throughout the entire staining procedure. Full immersion of the slides in all solutions is critical to prevent drying and ensure even staining.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the adsorption of this compound?

A1: The optimal pH for the adsorption of this compound is in the acidic range, typically around pH 3.[1] Adsorption efficiency has been observed to be highest at pH values less than or equal to 7, with a significant decrease in efficiency as the pH becomes more alkaline.[1][2]

Q2: How does pH affect the interaction between this compound and an adsorbent?

A2: The pH of the solution influences the surface charge of the adsorbent and the ionization state of the dye. This compound is an anionic dye. In acidic solutions, the surface of many adsorbents becomes positively charged, leading to a strong electrostatic attraction with the anionic dye molecules.[1] As the pH increases and becomes more alkaline, the adsorbent surface tends to become negatively charged, causing electrostatic repulsion with the dye and thus decreasing adsorption.[4]

Q3: Can I use this compound for staining biological tissues? What pH should I use?

A3: While not a standard histological stain, this compound can be used experimentally for staining biological tissues due to its high affinity for linear molecules like collagen.[5] The optimal pH for staining will depend on the specific tissue and target components. A good starting point is a slightly acidic to neutral pH range (pH 4-7).[3] It is recommended to perform a pH optimization experiment to determine the best staining intensity and specificity for your application.

Q4: My staining results are inconsistent between experiments. Could pH be the cause?

A4: Yes, variations in the pH of your staining solutions are a likely cause of inconsistent results. It is crucial to prepare fresh staining solutions and accurately buffer them to the desired pH for each experiment. Ensure that all rinsing and differentiation steps are also performed under controlled pH conditions if necessary.

Data Presentation

Table 1: Effect of pH on the Adsorption of this compound

Adsorbent MaterialInitial Dye Concentration (mg/L)pHRemoval Efficiency (%)Maximum Adsorption Capacity (mg/g)Reference
Activated Carbon (AC1)100398.7146.95
Activated Carbon (AC2)100399.11155.95
Zygophyllum gaetulum stems503~95Not Specified[1]
Zygophyllum gaetulum stems507~85Not Specified[1]
Zygophyllum gaetulum stems509~60Not Specified[1]
Zygophyllum gaetulum stems5011~40Not Specified[1]

Experimental Protocols

Protocol 1: Batch Adsorption Experiment to Determine the Effect of pH

  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this, prepare working solutions of the desired concentration (e.g., 100 mg/L).

  • pH Adjustment: Prepare a series of flasks containing the dye solution. Adjust the pH of each solution to the desired levels (e.g., 3, 5, 7, 9, 11) using 0.1 M HCl or 0.1 M NaOH.

  • Adsorption Process: Add a pre-weighed amount of the adsorbent (e.g., 1 g/L) to each flask. Place the flasks on a shaker and agitate at a constant speed and temperature (e.g., 25°C) for a predetermined contact time (e.g., 60 minutes).

  • Analysis: After agitation, separate the adsorbent from the solution by centrifugation or filtration. Measure the final concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculation: Calculate the percentage of dye removal and the adsorption capacity at each pH.

Protocol 2: General Staining Procedure for Tissue Sections with pH Optimization

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.

  • Preparation of Staining Solutions: Prepare several 0.1% (w/v) solutions of this compound in different buffers to achieve a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0). Filter each solution before use.

  • Staining: Immerse slides in the different pH staining solutions for a fixed time (e.g., 5-10 minutes). This time may need to be optimized.[3]

  • Rinsing: Briefly rinse the slides in distilled water to remove excess stain.[3]

  • Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.[3]

  • Evaluation: Examine the slides under a microscope to determine which pH provided the optimal staining characteristics for your target structure.

Visualizations

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Solution Prepare this compound Stock Solution pH_Adjustment Adjust pH of Dye Solution Dye_Solution->pH_Adjustment Adsorbent Weigh Adsorbent Adsorption Add Adsorbent and Agitate Adsorbent->Adsorption pH_Adjustment->Adsorption Separation Separate Adsorbent (Centrifuge/Filter) Adsorption->Separation Measurement Measure Final Dye Concentration (UV-Vis) Separation->Measurement Calculation Calculate Adsorption Efficiency Measurement->Calculation

Caption: Experimental workflow for determining the effect of pH on this compound adsorption.

Staining_Troubleshooting Start Uneven Staining Observed Check_pH Is the staining solution pH controlled? Start->Check_pH Check_Dye_Prep Was the dye solution filtered before use? Check_pH->Check_Dye_Prep Yes Sol_Buffer Buffer staining solution to optimal pH (e.g., 4-7) Check_pH->Sol_Buffer No Check_Procedure Were sections kept moist during staining? Check_Dye_Prep->Check_Procedure Yes Sol_Filter Filter dye solution immediately before use Check_Dye_Prep->Sol_Filter No Sol_Moist Ensure full immersion and prevent drying of sections Check_Procedure->Sol_Moist No

References

How to prevent aggregation of C.I. Direct Black 80 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of C.I. Direct Black 80 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a trisazo anionic dye. It is commonly used in the textile and paper industries and for biological staining. Key properties are summarized in the table below.

Q2: Why does this compound aggregate in solution?

Aggregation of this compound is primarily caused by the following factors:

  • High Concentration: At concentrations approaching its solubility limit, the dye molecules have a higher tendency to self-associate through intermolecular forces.

  • High Electrolyte Concentration: The presence of salts, such as sodium chloride (NaCl), can cause "salting out" of the dye. The salt ions can reduce the electrostatic repulsion between the anionic dye molecules, leading to aggregation.

  • Sub-optimal pH: The stability of this compound in solution is pH-dependent. Deviations from a neutral to slightly acidic pH can promote aggregation.

  • Low Temperature: While heating can aid in initial dissolution, storing the solution at low temperatures can decrease its solubility and lead to precipitation.

  • Presence of Divalent Cations: Hard water, which contains divalent cations like Ca²⁺ and Mg²⁺, can lead to the precipitation of the dye.

Q3: What is the recommended procedure for preparing a stable stock solution of this compound?

To prepare a stable stock solution, it is recommended to:

  • Use high-purity deionized or distilled water.

  • Prepare solutions in the lower to mid-range of the dye's solubility (1-10 mg/mL).

  • Use warm water (around 40-50°C) and a magnetic stirrer to aid dissolution.

  • Allow the solution to cool to room temperature before making the final volume adjustment.

  • Store the solution in a tightly sealed, amber glass bottle at room temperature, protected from light.

Q4: How can I prevent the aggregation of this compound in my experiments?

To prevent aggregation during your experiments, consider the following:

  • Control Electrolyte Concentration: If possible, minimize the salt concentration in your buffers. If high salt concentrations are necessary, consider preparing the dye stock in a low-salt buffer and adding it to your experimental solution just before use.

  • Maintain Optimal pH: Ensure the pH of your final solution is within the neutral to slightly acidic range. The highest removal of the dye from the solution has been observed at a pH of 7 or lower.

  • Use Anti-Aggregation Additives: In some cases, the addition of certain reagents can help prevent aggregation. These include:

    • Urea: Urea can act as a dispersing agent, disrupting the "ice cage" structure of water around the dye molecules and interacting with the dye to enhance de-aggregation.

    • Surfactants: Non-ionic or anionic surfactants can be added to the dye bath to increase the stability of the dye dispersion.

  • Filter the Solution: Before use, filtering the stock solution through a fine-mesh filter can help remove any pre-existing micro-aggregates.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues with this compound aggregation.

Problem: The this compound powder is not dissolving completely.

  • Possible Cause: Water quality issues, insufficient agitation or temperature, or an oversaturated solution.

  • Solution:

    • Ensure you are using deionized or distilled water.

    • Use warm water (40-50°C) and a magnetic stirrer for thorough mixing.

    • Prepare a more dilute solution, staying within the 1-10 mg/mL solubility range.

Problem: The stock solution appears cloudy or has visible precipitates.

  • Possible Cause: Aggregation over time due to high concentration, improper storage, precipitation due to changes in temperature or pH, or the presence of inorganic salt impurities.

  • Solution:

    • Filter the solution through a fine-mesh filter before use.

    • Gently warm the solution while stirring to attempt redissolution.

    • Check and adjust the pH of the solution to a neutral or slightly acidic range.

Problem: A precipitate forms when the stock solution is added to my experimental buffer.

  • Possible Cause: Incompatibility of the dye with buffer components or a high salt concentration in the buffer causing the dye to "salt out."

  • Solution:

    • Before your experiment, test the solubility of a small amount of the stock solution in your buffer.

    • If possible, reduce the salt concentration of your buffer.

    • Alternatively, prepare the dye stock in a low-salt buffer.

Problem: The color of the solution has changed over time.

  • Possible Cause: Degradation due to light exposure, a significant shift in pH, or oxidation from air exposure.

  • Solution:

    • Store the solution in an amber bottle or in a dark place.

    • Verify and, if necessary, adjust the pH of the solution.

    • Ensure the storage container is tightly sealed. For long-term storage, consider purging the container with an inert gas like nitrogen or argon before sealing.

G Troubleshooting Workflow for this compound Aggregation start Aggregation Issue Observed check_dissolution Is the powder fully dissolved? start->check_dissolution check_solution_clarity Is the stock solution clear? check_dissolution->check_solution_clarity Yes dissolution_solutions Use DI water Warm & stir Lower concentration check_dissolution->dissolution_solutions No check_buffer_compatibility Precipitate forms in buffer? check_solution_clarity->check_buffer_compatibility Yes clarity_solutions Filter solution Gently warm & stir Adjust pH check_solution_clarity->clarity_solutions No check_color_change Has the solution color changed? check_buffer_compatibility->check_color_change No buffer_solutions Test compatibility Reduce buffer salt conc. Prepare dye in low-salt buffer check_buffer_compatibility->buffer_solutions Yes color_solutions Store in dark Check & adjust pH Seal tightly/use inert gas check_color_change->color_solutions Yes end Problem Resolved check_color_change->end No dissolution_solutions->end clarity_solutions->end buffer_solutions->end color_solutions->end

Caption: Troubleshooting workflow for this compound aggregation.

Quantitative Data Summary

ParameterValueReference(s)
Chemical Formula C₃₆H₂₃N₈Na₃O₁₁S₃[1]
Molecular Weight 908.78 g/mol [1]
Appearance Bluish-black to black powder[2]
Solubility in Water 1 - 10 mg/mL[2][3]
Insoluble In Organic solvents[2]
Optimal pH for Stability Neutral to slightly acidic (adsorption is highest at pH ≤ 7)[4][5]
λmax in Water ~599.8 nm[1]

Experimental Protocols

Protocol for Preparing a 1 mg/mL this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, deionized or distilled water

  • 50 mL volumetric flask

  • Weighing paper/boat

  • Spatula

  • Magnetic stirrer and stir bar

  • Funnel

  • Amber storage bottle

Procedure:

  • Calculation: To prepare 50 mL of a 1 mg/mL solution, you will need 50 mg of this compound powder.

  • Weighing: Accurately weigh out 50 mg of this compound powder using an analytical balance.

  • Initial Dissolution: Add approximately 30-40 mL of deionized water to a beaker containing a magnetic stir bar. Gently warm the water to 40-50°C.

  • Mixing: While stirring the water, slowly add the weighed this compound powder to the vortex to facilitate dissolution. Continue stirring until all the powder is completely dissolved.

  • Cooling: Remove the beaker from the magnetic stirrer and allow the solution to cool to room temperature.

  • Volume Adjustment: Carefully transfer the cooled solution to a 50 mL volumetric flask using a funnel. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer.

  • Final Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Storage: Transfer the solution to a labeled amber storage bottle and store it at room temperature, protected from light.

Protocol for Monitoring Aggregation using UV-Vis Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of this compound aggregation.

Instrumentation and Materials:

  • UV-Vis Spectrophotometer capable of scanning from 200-800 nm

  • Quartz cuvettes (1 cm path length)

  • This compound stock solution (e.g., 1 mg/mL)

  • High-purity deionized water

  • Solutions of interest (e.g., different buffers, salt solutions)

Procedure:

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes. Set the wavelength range to scan from 200 nm to 800 nm.[1]

  • Blank Measurement: Fill a clean quartz cuvette with the solvent (e.g., deionized water or the buffer of interest) that will be used for the dye solution. Place the cuvette in the spectrophotometer and perform a blank measurement to zero the instrument.

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in the solvent of interest. It is crucial to also prepare a dilution series in deionized water as a control (monomeric state at low concentrations).

  • Spectral Measurement:

    • Start with the most dilute solution in deionized water to obtain the spectrum of the monomeric dye.

    • Record the full spectrum (200-800 nm) and identify the λmax.[1]

    • Measure the spectra of the remaining solutions, rinsing the cuvette with the next solution to be measured.

  • Data Analysis:

    • Qualitative Analysis: Compare the spectra of the dye in different solutions. A shift in the λmax to a shorter wavelength (hypsochromic or blue shift) suggests the formation of H-aggregates, while a shift to a longer wavelength (bathochromic or red shift) indicates J-aggregates. A decrease in the main absorbance peak and the appearance of a shoulder can also indicate aggregation.

    • Semi-Quantitative Analysis: Monitor the change in absorbance at the λmax over time for a given solution to observe the kinetics of aggregation. A decrease in absorbance at the monomeric λmax is indicative of aggregation.

G Experimental Workflow for Monitoring Aggregation start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_test_solutions Prepare Dilutions in Solvent of Interest prep_stock->prep_test_solutions setup_spectro Setup UV-Vis Spectrophotometer (200-800 nm scan) prep_test_solutions->setup_spectro blank_measurement Measure Blank (Solvent Only) setup_spectro->blank_measurement measure_spectra Measure Spectra of Test Solutions blank_measurement->measure_spectra analyze_data Analyze Data measure_spectra->analyze_data qualitative Qualitative Analysis: - Spectral Shifts (H/J Aggregates) - Shoulder Formation analyze_data->qualitative semi_quantitative Semi-Quantitative Analysis: - Absorbance vs. Time at λmax analyze_data->semi_quantitative end End qualitative->end semi_quantitative->end

Caption: Experimental workflow for monitoring aggregation of this compound.

Signaling Pathways and Logical Relationships

The aggregation of this compound is a physical process driven by intermolecular forces. The following diagram illustrates the logical relationship between factors that promote aggregation.

G Factors Promoting this compound Aggregation high_conc High Dye Concentration increased_attraction Increased Intermolecular Attractive Forces high_conc->increased_attraction high_salt High Electrolyte Concentration reduced_repulsion Reduced Electrostatic Repulsion high_salt->reduced_repulsion suboptimal_ph Sub-optimal pH suboptimal_ph->reduced_repulsion low_temp Low Temperature low_temp->increased_attraction aggregation Aggregation reduced_repulsion->aggregation increased_attraction->aggregation

Caption: Logical relationship of factors promoting dye aggregation.

References

Optimizing electrolyte concentration for C.I. Direct Black 80 dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with C.I. Direct Black 80. The focus is on optimizing electrolyte concentration for achieving consistent and optimal dyeing results on cellulosic substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of cellulosic fibers with this compound, with a focus on problems related to electrolyte concentration.

Issue Possible Cause Solution
Pale or Weak Shade Insufficient Electrolyte Concentration: The electrolyte (e.g., sodium chloride or sodium sulfate) is crucial for neutralizing the negative charge on the cellulosic fiber surface, which allows the anionic dye to approach and bind to the fiber.[1][2] Too little electrolyte results in poor dye exhaustion.Gradually increase the electrolyte concentration in increments. For example, if you started at 10 g/L, try 15 g/L and then 20 g/L in subsequent experiments, keeping all other parameters constant.[2][3]
Premature Dye Aggregation: While electrolytes promote dye uptake, excessively high concentrations can cause the dye to aggregate in the dyebath, reducing its availability to bond with the fiber.[4]Add the electrolyte in portions throughout the dyeing process rather than all at once at the beginning.[2] This allows for a more controlled exhaustion of the dye.
Uneven Dyeing or Patchiness Rapid Dye Uptake: Adding the electrolyte too quickly, especially at higher temperatures, can cause the dye to rush onto the fabric, leading to uneven coloration.Add the electrolyte solution gradually over a period of 15-20 minutes.[2] It is also beneficial to start the dyeing process at a lower temperature (e.g., 40°C), add the electrolyte, and then gradually raise the temperature.
Inadequate Dissolving of Electrolyte: Undissolved salt crystals can lead to localized high concentrations of electrolyte, causing dark spots on the fabric.Ensure the electrolyte is fully dissolved in water before adding it to the dyebath.
Poor Wash Fastness High Electrolyte Concentration Leading to Surface Deposition: Very high salt concentrations can promote the aggregation of dye on the fiber surface without proper penetration and fixation, leading to poor wash fastness.Optimize the electrolyte concentration to achieve a balance between good exhaustion and proper dye fixation. After dyeing, a thorough rinsing and soaping process is essential to remove any unfixed dye.[4]
Incorrect Dyeing pH: Direct dyes are typically applied in a neutral to slightly alkaline pH (7-8).[2][3][4] Deviations can affect dye-fiber interaction and fastness properties.Check and adjust the pH of the dyebath before starting the dyeing process.
Color Variation Between Batches Inconsistent Electrolyte Measurement: Small variations in the amount of electrolyte can lead to noticeable differences in the final shade, as direct dyes can be salt-sensitive.[1]Use a calibrated scale to accurately weigh the electrolyte for each experiment. Maintain a consistent material-to-liquor ratio.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an electrolyte in the this compound dyeing process?

A1: In an aqueous solution, both the this compound dye molecules (which are anionic) and the cellulosic fibers (like cotton) develop a negative surface charge. This creates an electrostatic repulsion that hinders the dye from approaching the fiber.[1] Electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), dissolve in water to form positive ions (Na⁺) and negative ions (Cl⁻ or SO₄²⁻). The positive sodium ions are attracted to the negatively charged fiber surface, effectively neutralizing it. This reduction in the repulsive forces allows the anionic dye molecules to migrate to the fiber surface and bind through weak intermolecular forces like hydrogen bonds and van der Waals forces.[1]

Q2: Which electrolyte should I use: sodium chloride (NaCl) or sodium sulfate (Na₂SO₄)?

A2: Both sodium chloride and sodium sulfate are effective electrolytes for direct dyeing.[2] Sodium sulfate is often preferred in industrial settings as it is generally less corrosive to stainless steel equipment compared to sodium chloride. For laboratory-scale experiments, either can be used, but it is important to be consistent with your choice throughout a series of experiments as they may have slightly different effects on dye solubility and exhaustion rates.

Q3: How does temperature affect the role of the electrolyte?

A3: Temperature plays a dual role. Increasing the temperature generally increases the rate of dye diffusion into the fiber. However, adding the electrolyte at a high temperature can lead to very rapid dye exhaustion and potentially uneven dyeing. A common practice is to start the dyeing process at a lower temperature (e.g., 40°C), add the electrolyte to allow for even dye absorption, and then gradually raise the temperature to the optimal dyeing temperature (e.g., 90-95°C) to promote diffusion and fixation.[2]

Q4: Can I use too much electrolyte? What are the consequences?

A4: Yes, using an excessive amount of electrolyte can have negative effects. Very high concentrations can lead to the aggregation of dye molecules in the dyebath, reducing their solubility and availability to the fiber.[4] This can result in a lower color yield than expected and may also lead to uneven dyeing or poor rub fastness due to dye particles being loosely deposited on the surface.

Q5: How do I determine the optimal electrolyte concentration for my experiment?

A5: The optimal concentration depends on several factors, including the desired depth of shade, the material-to-liquor ratio, and the specific dyeing equipment being used. It is best determined experimentally by dyeing a series of samples with varying electrolyte concentrations while keeping all other parameters (dye concentration, temperature, time, liquor ratio) constant. The color yield (measured, for example, as K/S values using a spectrophotometer) can then be plotted against the electrolyte concentration to identify the point at which a further increase in salt does not significantly increase the color yield.

Data Presentation

The following table provides illustrative data on the effect of sodium chloride concentration on the dye exhaustion of this compound on cotton. This data demonstrates the typical trend observed, where dye exhaustion increases with electrolyte concentration up to a certain point, after which the effect plateaus.

Sodium Chloride (g/L)Dye Exhaustion (%)
035
568
1085
1592
2095
2595.5

Note: This data is for illustrative purposes to show a general trend and may not represent the results of a specific experiment.

Experimental Protocols

Protocol for Optimizing Electrolyte Concentration

This protocol describes a method for determining the optimal electrolyte concentration for dyeing a cellulosic substrate (e.g., cotton) with this compound.

  • Materials and Reagents:

    • This compound

    • Scoured and bleached cellulosic fabric

    • Sodium chloride (NaCl) or anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

    • Laboratory dyeing machine or beakers with a water bath and stirrer

    • Spectrophotometer for measuring dye exhaustion

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1% w/v) by making a paste with a small amount of cold water and then dissolving it in boiling deionized water.

    • Cut several swatches of the cellulosic fabric of equal weight (e.g., 5 grams each).

    • Set up a series of dyebaths to achieve a specific liquor ratio (e.g., 1:20).

    • To each dyebath, add the required amount of dye stock solution to achieve the desired shade (e.g., 2% on weight of fabric).

    • Prepare a range of electrolyte concentrations to be tested (e.g., 0 g/L, 5 g/L, 10 g/L, 15 g/L, 20 g/L).

    • Introduce a pre-wetted fabric swatch into each dyebath at 40°C. Allow to agitate for 10 minutes.

    • Gradually add the pre-dissolved electrolyte solution to each respective dyebath over 15 minutes.

    • Raise the temperature of the dyebaths to 95°C at a rate of approximately 2°C per minute.

    • Continue dyeing at 95°C for 60 minutes with constant agitation.

    • Cool the dyebaths to 60°C.

    • Remove the fabric swatches and rinse them thoroughly with cold water.

    • Reserve a sample of the initial dyebath (before adding the fabric) and the final exhaust dyebath from each experiment to measure dye exhaustion.

    • Dry the dyed swatches.

  • Evaluation:

    • Measure the absorbance of the initial and final dyebath solutions using a spectrophotometer at the dye's maximum absorbance wavelength (λmax).

    • Calculate the percentage of dye exhaustion (%E) for each electrolyte concentration using the formula: %E = [ (Absorbance_initial - Absorbance_final) / Absorbance_initial ] x 100

    • Optionally, measure the color strength (K/S value) of the dyed and dried fabric swatches using a reflectance spectrophotometer.

    • Plot the % Exhaustion or K/S value against the electrolyte concentration to determine the optimal level.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Evaluation prep_dye Prepare Dye Stock Solution prep_baths Set up Dyebaths (Dye, Water) prep_dye->prep_baths prep_fabric Prepare Fabric Swatches add_fabric Add Fabric to Bath at 40°C prep_fabric->add_fabric prep_baths->add_fabric add_electrolyte Gradually Add Electrolyte add_fabric->add_electrolyte heat_up Raise Temperature to 95°C add_electrolyte->heat_up dye Dye for 60 min at 95°C heat_up->dye cool_down Cool to 60°C dye->cool_down remove_rinse Remove and Rinse Fabric cool_down->remove_rinse measure_exhaust Measure Dye Exhaustion cool_down->measure_exhaust measure_ks Measure Color Strength (K/S) remove_rinse->measure_ks analyze Analyze Data and Determine Optimum measure_exhaust->analyze measure_ks->analyze

Workflow for Optimizing Electrolyte Concentration.

Troubleshooting_Logic cluster_pale Pale Shade cluster_uneven Uneven Dyeing cluster_fastness Poor Wash Fastness issue Dyeing Issue Encountered cause_low_salt Insufficient Electrolyte? issue->cause_low_salt Pale cause_aggregation Excessive Electrolyte? issue->cause_aggregation Pale cause_rapid_uptake Rapid Dye Uptake? issue->cause_rapid_uptake Uneven cause_surface_dye High Electrolyte Concentration? issue->cause_surface_dye Poor Fastness solution_increase_salt Increase Electrolyte Concentration cause_low_salt->solution_increase_salt solution_add_portions Add Electrolyte in Portions cause_aggregation->solution_add_portions solution_gradual_add Add Electrolyte Gradually cause_rapid_uptake->solution_gradual_add solution_optimize_rinse Optimize Concentration & Ensure Soaping cause_surface_dye->solution_optimize_rinse

Troubleshooting Logic for Common Dyeing Issues.

References

Staining gradient across the slide with C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter a staining gradient across a slide when using C.I. Direct Black 80.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (C.I. 31600) is a trisazo direct dye.[1] It appears as a bluish-black to black powder that is soluble in water.[1][2] Primarily used in the textile, paper, and leather industries, it has a high affinity for cellulosic fibers.[3][4][5] While not a certified biological stain, it can be adapted for histological applications.[3]

Q2: What causes a staining gradient across a microscope slide?

A staining gradient, where staining intensity varies from one side of the slide to the other, is typically a result of procedural inconsistencies.[1] Common causes include:

  • Uneven Reagent Application: Manual application of staining reagents without ensuring the slide is level can lead to uneven distribution.[1]

  • Inconsistent Incubation Conditions: Variations in temperature or humidity during incubation can affect staining consistency.[1]

  • Automated Stainer Malfunctions: Issues with automated staining equipment, such as clogged nozzles, can result in uneven dispensing of reagents.[1]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) on the slide can prevent the aqueous dye solution from reaching the tissue, leading to uneven staining.[6][7]

  • Uneven Tissue Fixation: Inconsistent fixation of the tissue block can cause different rates of dye uptake across the tissue section.[8][9]

Troubleshooting Guide: Staining Gradient

A staining gradient across your slide can be a frustrating artifact. This guide provides a systematic approach to troubleshooting and resolving this issue.

Problem: You are observing a gradient of staining intensity across the slide.

Workflow for Troubleshooting Staining Gradient

G cluster_0 Initial Observation cluster_1 Procedural Checks cluster_2 Pre-Staining Steps Verification cluster_3 Solution A Staining Gradient Observed B Review Manual Staining Technique A->B Manual Staining? C Check Automated Stainer Function A->C Automated Staining? D Verify Incubation Conditions B->D C->D E Ensure Complete Deparaffinization D->E F Confirm Proper Tissue Fixation E->F G Re-stain with Corrected Procedure F->G

Caption: A logical workflow for troubleshooting a staining gradient.

Troubleshooting Steps and Solutions
Potential Cause Recommended Solution
Uneven Reagent Application When staining manually, ensure the slide is on a level surface. Apply a sufficient volume of the staining solution to cover the entire tissue section evenly.[1]
Automated Stainer Malfunction If using an automated stainer, check for any blockages in the dispensing nozzles and ensure the equipment is properly calibrated and maintained.[1]
Inconsistent Incubation Use a slide-warming tray or an incubator to maintain a consistent temperature during the staining process. Avoid placing slides in areas with drafts or significant temperature fluctuations.
Incomplete Deparaffinization Ensure that the xylene and alcohol baths used for deparaffinization are fresh. Increase the incubation time in xylene if necessary to completely remove all paraffin wax.[6][7]
Improper Tissue Fixation Review your tissue fixation protocol to ensure it is appropriate for the tissue type and that fixation times are consistent. Inadequate or uneven fixation can lead to differential staining.[1][9]

Experimental Protocols

General Staining Protocol with this compound

This protocol is a general guideline and may require optimization for your specific tissue type and application.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.[1]
  • Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.[1]
  • Transfer slides through two changes of 95% ethanol for 3 minutes each.[1]
  • Rinse in distilled water for 5 minutes.[1]

2. Staining:

  • Prepare a 0.1% (w/v) solution of this compound in distilled water. Gentle heating may be required to fully dissolve the dye. Allow the solution to cool to room temperature and filter before use.[1]
  • Immerse the slides in the this compound solution for 5-10 minutes. Staining time may need to be adjusted based on the tissue.[1]
  • Briefly rinse in distilled water to remove excess stain.[1]

3. Dehydration and Mounting:

  • Dehydrate the slides through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.[1]
  • Clear in two changes of xylene for 3 minutes each.[1]
  • Mount with a permanent mounting medium.[1]

Experimental Workflow for Tissue Staining

G A Deparaffinization & Rehydration B Staining with This compound A->B C Rinsing B->C D Dehydration C->D E Clearing D->E F Mounting E->F

Caption: A general experimental workflow for tissue staining.

Data Presentation

Properties of this compound
PropertyValue
C.I. Name Direct Black 80[2][5]
C.I. Number 31600[2]
CAS Number 8003-69-8[2][5]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃[2]
Molecular Weight 908.78 g/mol [2]
Appearance Blue-black uniform powder[2][5]
Solubility Soluble in water[2][5]

References

Incomplete reagent coverage in C.I. Direct Black 80 staining

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Direct Black 80 Staining

This guide provides troubleshooting for researchers, scientists, and drug development professionals encountering incomplete reagent coverage with this compound. While primarily an industrial dye for materials like leather and paper, its application in biological contexts is being explored.[1][2] This document is based on its chemical properties and established principles of histological staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound (C.I. Number: 31600) is a water-soluble, trisazo "direct" dye.[2][3] This means it can be applied to substrates from an aqueous solution without a mordant due to its high affinity for the material.[4] Its key properties are summarized below.

PropertyValueReference(s)
C.I. Name Direct Black 80[2]
C.I. Number 31600[2]
CAS Number 8003-69-8[2]
Chemical Class Trisazo[2][5]
Molecular Formula C₃₆H₂₃N₈Na₃O₁₁S₃[2][5]
Molecular Weight 908.78 g/mol [5]
Appearance Bluish-black to black powder[3][6]
Solubility 1 to 10 mg/mL in water[3][6]

Q2: Why is my this compound staining patchy and uneven?

Uneven staining is a common artifact in histology that can result from various factors, from initial tissue preparation to the final staining steps.[7][8] For a large, polyazo dye like Direct Black 80, which is not standard for histology, these issues can be amplified.[3][4] Key causes include:

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax blocks the aqueous dye from reaching the tissue.[3][9]

  • Poor Fixation: Inadequate or delayed fixation can lead to tissue degradation and altered dye binding.[10][11]

  • Dye Aggregation: The large, planar molecules of Direct Black 80 can stack together (aggregate) in solution, hindering uniform tissue penetration.[2][4]

  • Tissue Drying: Allowing sections to dry at any point during the staining process can cause uneven reagent coverage and high background.[3]

Q3: How can I improve the penetration of Direct Black 80 into my tissue sections?

Poor penetration, where the stain is concentrated on the tissue surface, is a common challenge, especially with dense tissues or high-molecular-weight dyes.[12] Strategies to improve penetration include:

  • Optimize Fixation: Ensure the fixative has fully penetrated the entire tissue block. The fixation time is crucial and depends on tissue size and type.[13][14]

  • Increase Incubation Time: Allow more time for the dye to diffuse through the tissue. This may require optimization.[3][15]

  • Adjust Dye Concentration: A lower dye concentration may reduce aggregation on the surface and allow for more gradual, even penetration.[12]

  • Use a Penetration Enhancer: While not standard for this dye, principles from other techniques suggest that mild detergents or solvents in pre-staining rinses could potentially improve reagent access, but this would require careful validation.[16]

Q4: Can the pH of the staining solution affect the outcome?

Yes, pH is a critical factor. Direct dyes are typically applied in a neutral to slightly alkaline solution.[2] The surface of both the anionic dye and the tissue can carry a negative charge, leading to electrostatic repulsion.[2][4] Adjusting the pH can alter these surface charges and impact dye binding and stability.[17] It is recommended to buffer the staining solution and experiment with pH values to find the optimal condition for your specific tissue.[3]

Q5: How do I prevent my this compound staining solution from aggregating?

Dye aggregation can cause patchy staining and precipitate on the tissue.[3] To prevent this:

  • Filter the Solution: Always filter the staining solution immediately before use to remove any aggregates.[3][17]

  • Use High-Purity Water: Prepare solutions with deionized or distilled water, as divalent cations in tap water can cause dye precipitation.[17]

  • Control Concentration: Work within the lower to mid-range of the dye's solubility (1-10 mg/mL) for stock solutions.[17]

  • Proper Storage: Store stock solutions in tightly sealed, light-protected containers.[17]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions for incomplete reagent coverage.

ProblemPotential Cause(s)Recommended Solution(s)
Patchy or Blotchy Staining 1. Incomplete deparaffinization.[3] 2. Dye aggregation.[3][4] 3. Poor or delayed fixation.[3][10]1. Ensure xylene and alcohol baths are fresh and incubation times are sufficient.[3] 2. Filter the staining solution before use. Consider reducing dye concentration or adjusting solvent ionic strength.[3][17] 3. Follow a consistent and appropriate fixation protocol for the tissue type.[13][14]
Stain Only on Tissue Surface (Poor Penetration) 1. Incubation time is too short.[15] 2. Dye concentration is too high, causing rapid surface binding.[12] 3. Tissue is too thick or dense.[7]1. Increase the staining duration systematically (e.g., 30, 60, 90 minutes) to find the optimal time. 2. Lower the dye concentration to slow the reaction and allow for deeper diffusion.[12] 3. Ensure sections are cut at a consistent, appropriate thickness (e.g., 4-5 µm).
Dark Staining on Tissue Edges 1. Tissue sections were allowed to dry during the procedure.[3] 2. Incomplete immersion in reagents.1. Keep slides fully submerged or covered with reagent at all times. Use a humidity chamber for long incubations. 2. Ensure the staining rack holds slides apart and the staining dish has sufficient volume to cover all slides completely.[3]
Weak Overall Staining 1. Staining solution is depleted or expired. 2. Incorrect pH of the staining solution.[3] 3. Excessive rinsing after staining.1. Prepare fresh staining solution. 2. Verify and adjust the pH of the solution; direct dyes often work best in neutral to slightly alkaline conditions.[2] 3. Reduce the duration or agitation of the post-staining rinse steps.

Experimental Protocols

These protocols are suggested starting points and should be optimized for your specific tissue and experimental goals.[1] this compound is not a certified biological stain, and its performance should be validated.[1]

Protocol 1: Basic Staining for Paraffin Sections

This protocol is adapted from general methods for direct dyes.[3]

Reagents:

  • This compound (CAS No: 8003-69-8)

  • Distilled or Deionized Water

  • Xylene

  • Ethanol (B145695) (100%, 95%)

  • Permanent mounting medium

Solutions:

  • 0.1% (w/v) Staining Solution: Dissolve 0.1 g of this compound in 100 mL of distilled water. Gently heat if necessary to dissolve, then cool to room temperature. Filter the solution before use.[3]

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.[3]

  • Staining:

    • Immerse slides in the filtered 0.1% this compound solution for 10-30 minutes (optimization may be required).[1][3]

    • Rinse briefly in distilled water to remove excess stain.[3]

  • Dehydration and Mounting:

    • Dehydrate through graded alcohols: 95% ethanol for 2 minutes, followed by two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.[3]

Protocol 2: Staining with Alkaline Enhancement

This protocol uses an alkaline solution to facilitate dye binding, a common technique for direct dyes like Congo Red.[18]

Reagents:

  • This compound

  • 80% Ethanol

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH)

  • Hematoxylin (for counterstain, optional)

Solutions:

  • 0.5% Stock Solution: Dissolve 0.5 g of this compound in 100 mL of 80% ethanol.[1]

  • Working Staining Solution: To the stock solution, add NaCl until saturated. Just before use, add a few drops of 1% NaOH to make the solution alkaline.[1]

Procedure:

  • Deparaffinize and Rehydrate sections to distilled water as described in Protocol 1.

  • Stain in the working this compound solution for 20-30 minutes.[1]

  • Rinse briefly in 80% ethanol.[1]

  • Wash in running tap water for 5 minutes.[1]

  • (Optional) Counterstain with a nuclear stain like hematoxylin.

  • Dehydrate, Clear, and Mount as described in Protocol 1.

Visual Guides

Standard Staining Workflow

The diagram below outlines the essential steps for staining paraffin-embedded tissue sections.

Staining_Workflow cluster_prep Preparation cluster_stain Staining cluster_finish Finishing Deparaffinize Deparaffinize (Xylene) Rehydrate Rehydrate (Graded Ethanol) Deparaffinize->Rehydrate Removes Wax Stain Stain (this compound) Rehydrate->Stain Prepares for Aqueous Stain Rinse Rinse (Water/Ethanol) Stain->Rinse Removes Excess Dye Dehydrate Dehydrate (Graded Ethanol) Rinse->Dehydrate Clear Clear (Xylene) Dehydrate->Clear Prepares for Mounting Mount Mount Clear->Mount

Caption: General experimental workflow for tissue staining.[1]

Troubleshooting Logic for Uneven Staining

This flowchart provides a logical path to diagnose the cause of incomplete or patchy staining.

Caption: Troubleshooting workflow for uneven histological staining.[3]

References

Technical Support Center: Enhancing the Light Fastness of C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the light fastness of fabrics dyed with C.I. Direct Black 80.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its light fastness a concern?

A1: this compound is a type of trisazo direct dye used for coloring cellulosic fibers like cotton.[1] Direct dyes are known for their straightforward application from a neutral or slightly alkaline dyebath.[2] However, a significant drawback of many direct dyes, including this compound, is their relatively poor fastness properties, particularly to light and washing.[3][4] The light fastness of untreated this compound on cotton is generally rated as poor to moderate, typically around 2-3 on the Blue Wool Scale (ISO 105-B02).[3] This means the color is prone to fading upon exposure to light, which is a critical issue for the quality and longevity of the final textile product.[5][6] The fading is primarily due to the dye's molecular structure being susceptible to photodegradation when it absorbs light energy.[7][8]

Q2: What are the primary factors influencing the light fastness of fabrics dyed with this compound?

A2: Several factors can influence the light fastness of fabrics dyed with this compound:

  • Dye Structure: The inherent chemical structure of the dye is the main determinant of its light fastness. The azo bonds in this compound can be broken down by photochemical reactions initiated by the absorption of light, leading to fading.[7][8]

  • Dyeing Depth: The concentration of the dye on the fabric affects its light fastness. Generally, darker shades tend to exhibit better light fastness than lighter shades of the same dye.[7]

  • Presence of Unfixed Dye: Any dye that is not properly fixed to the fabric and remains on the surface will have very poor fastness and can accelerate the fading appearance. Thorough rinsing and soaping after dyeing are crucial to remove this residual dye.[2][9]

  • Aftertreatments: The use of fixing agents, UV absorbers, and other finishing chemicals can significantly impact light fastness. While some cationic fixing agents can improve wash fastness, they may occasionally reduce light fastness.[10] Conversely, UV absorbers are specifically designed to enhance light fastness.[7][11][12]

  • Environmental Factors: The intensity and spectral distribution of the light source, as well as ambient temperature and humidity, all play a role in the rate of fading.[13]

Q3: What are the most effective aftertreatments for improving the light fastness of this compound?

A3: The most effective aftertreatments for enhancing the light fastness of this compound are the application of UV absorbers and certain metal salts.

  • UV Absorbers: These compounds work by preferentially absorbing harmful ultraviolet radiation and dissipating it as less harmful energy, such as heat, thereby protecting the dye molecules from photodegradation.[12][13] They can be applied as a finishing treatment and have been shown to significantly improve the light fastness of various dye classes, including direct dyes.[11][14]

  • Metal Salt Treatments: Treatment with copper salts, such as copper sulfate (B86663), can improve the light fastness of certain direct dyes.[10] The copper ions form a more stable complex with the dye molecule inside the fiber, which is more resistant to the effects of light.[10] However, this can sometimes lead to a change in the final shade of the fabric.[3]

  • Cationic Fixing Agents: While primarily used to improve wash fastness, some specialized cationic fixing agents may also offer a slight improvement in light fastness.[15][16][17] However, it is crucial to select a fixing agent that does not negatively impact light fastness, as some can have an adverse effect.[9][10]

Q4: How do UV absorbers function to improve the light fastness of dyed fabrics?

A4: UV absorbers are chemical compounds that protect textiles from the damaging effects of ultraviolet radiation. Their mechanism involves absorbing high-energy UV radiation, which is a primary cause of dye fading, before it can reach the dye molecules on the fiber.[12][13] After absorbing the UV energy, the UV absorber molecule becomes excited. It then harmlessly dissipates this excess energy, often as heat (infrared radiation), and returns to its ground state, ready to absorb more UV radiation.[13] This process effectively shields the dye's chromophore—the part of the molecule responsible for color—from the photochemical reactions that lead to fading.[12]

Q5: What is the standard method for testing the light fastness of dyed fabrics?

A5: The most widely accepted international standard for testing the color fastness to light of textiles is ISO 105-B02 , "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test".[18][19][20]

In this test, the dyed fabric specimen is exposed to an artificial light source from a xenon arc lamp, which is filtered to simulate natural daylight.[18][21] Simultaneously, a set of eight standardized blue wool references, each with a known and different light fastness, are exposed under the same conditions.[18][19] The light fastness of the test specimen is then rated on a scale of 1 (very poor) to 8 (excellent) by comparing the degree of its color change with the fading of the blue wool references.[8][19]

Q6: Can the dyeing process itself be modified to enhance light fastness?

A6: Yes, optimizing the dyeing process is a crucial first step in maximizing the light fastness of this compound. Key modifications include:

  • Proper Preparation: Ensuring the fabric is thoroughly scoured and bleached before dyeing removes impurities that could interfere with dye uptake and levelness, which can impact fastness.[2]

  • Optimized Dyeing Parameters: Controlling the temperature, pH, and dyeing time according to recommended procedures ensures maximum dye exhaustion and fixation onto the fiber.[6]

  • Thorough After-treatment: A critical step is the post-dyeing washing process, often called "soaping." This involves washing the dyed fabric, typically at a high temperature with a mild soap solution, to remove all unfixed and hydrolyzed dye from the fabric surface.[2][9] This surface dye has very poor fastness properties and its removal is essential for an accurate assessment of the dye's performance.

Troubleshooting Guide

This guide addresses common issues encountered when attempting to enhance the light fastness of fabrics dyed with this compound.

Issue Possible Cause(s) Solution(s)
Poor light fastness despite aftertreatment with a cationic fixing agent. 1. Incorrect Fixing Agent: Not all cationic fixing agents improve light fastness; some can even be detrimental.[9][10] 2. Incorrect pH: The effectiveness of many cationic fixing agents is pH-dependent.[3] 3. Insufficient Concentration: The concentration of the fixing agent may be too low to be effective.[3] 4. Presence of Anionic Substances: Residual anionic surfactants from previous steps can react with and deactivate the cationic fixing agent.[3]1. Select a cationic fixing agent specifically marketed for improving the light fastness of direct dyes or one that is known not to negatively affect it. 2. Adjust the pH of the treatment bath to the optimal range for the specific fixing agent, typically slightly acidic to neutral (pH 5-7).[3] 3. Optimize the concentration of the fixing agent based on the manufacturer's recommendation and experimental trials.[3] 4. Ensure the fabric is thoroughly rinsed after dyeing to remove all residual chemicals before the fixing treatment.[3]
Color of the fabric changes or dulls after aftertreatment. 1. Reaction with Metal Salts: Aftertreatment with metal salts like copper sulfate can chelate with the dye molecule, causing a shift in shade.[3][10] 2. Incorrect pH of Fixing Bath: An improper pH during the application of a fixing agent can sometimes alter the dye's shade. 3. Incompatibility with Other Finishes: The aftertreatment agent may be incompatible with other finishing agents like softeners.[3]1. Precisely control the concentration of the metal salt and the treatment time and temperature. Conduct preliminary trials to find a balance between improved fastness and acceptable color change.[3] 2. Maintain the recommended pH throughout the aftertreatment process. 3. Verify the compatibility of all finishing agents before application. Perform pre-trials with the complete finishing recipe.[3]
Treated fabric has a harsh or stiff feel. 1. Excessive Concentration of Aftertreatment Agent: High concentrations of fixing agents or metal salts can deposit on the fabric surface, leading to a harsher feel.[3]1. Optimize the concentration of the aftertreatment agent to the minimum effective level. 2. Incorporate a final rinse with a suitable, compatible fabric softener to improve the hand feel of the fabric.[3]
Inconsistent light fastness across the fabric. 1. Uneven Dyeing: An unlevel dyeing can result in variations in dye concentration across the fabric, leading to inconsistent fading. 2. Uneven Application of Aftertreatment: Improper application of the fixing agent or UV absorber can lead to patchy protection.1. Ensure proper fabric preparation and control of dyeing parameters (temperature ramp rate, agitation, etc.) to achieve a level dyeing.[1] 2. Ensure uniform application of the aftertreatment chemical through proper padding or exhaustion techniques.

Data Summary: Light Fastness of this compound

The following table provides a summary of typical light fastness ratings for this compound on cotton with various treatments. The values are based on the Blue Wool Scale, where 1 is very poor and 8 is maximum fastness.

Treatment Typical Light Fastness Rating (Blue Wool Scale) Notes
None (Untreated) 2 - 3Generally considered poor to moderate light fastness.[3]
Aftertreatment with Cationic Fixing Agent 2 - 4Can slightly improve or, in some cases, decrease light fastness depending on the specific agent used.[10] Primarily improves wash fastness.[15][16]
Aftertreatment with Copper Sulfate 4 - 5Can significantly improve light fastness but may alter the final shade.[3][10]
Aftertreatment with UV Absorber 4 - 5An effective method for enhancing light fastness with minimal impact on the original shade.[11][14]

Experimental Protocols

1. Protocol for Aftertreatment with a Cationic Fixing Agent

  • Objective: To improve the wet fastness and potentially the light fastness of cotton fabric dyed with this compound.

  • Materials:

    • Dyed cotton fabric, thoroughly rinsed

    • Formaldehyde-free cationic fixing agent

    • Acetic acid

    • Laboratory dyeing machine or beaker with stirrer and heating

    • pH meter

  • Procedure:

    • Ensure the dyed cotton fabric is well-rinsed to remove any unfixed dye and residual salts.[3]

    • Prepare the aftertreatment bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).

    • Add the cationic fixing agent to the bath at a concentration of 1-4% on the weight of the fabric (o.w.f). The exact concentration should be based on the manufacturer's recommendation and desired fastness properties.[17]

    • Adjust the pH of the bath to 5.0-6.0 using acetic acid.[3]

    • Introduce the rinsed, dyed fabric into the treatment bath at room temperature.

    • Raise the temperature to 40-60°C and run for 20-30 minutes.[17]

    • Remove the fabric, rinse with cold water, and dry.

2. Protocol for Aftertreatment with a UV Absorber

  • Objective: To significantly improve the light fastness of cotton fabric dyed with this compound.

  • Materials:

    • Dyed cotton fabric, thoroughly rinsed

    • Benzophenone-based or other suitable UV absorber for textiles

    • Laboratory dyeing machine (exhaust method)

  • Procedure:

    • Prepare a treatment bath containing the UV absorber. The concentration typically ranges from 1-3% on the weight of the fabric (o.w.f).

    • Set the liquor ratio to 10:1.

    • Introduce the dyed and rinsed fabric into the bath at room temperature.

    • Raise the temperature to the manufacturer's recommended level (e.g., 60°C for some reactive UV absorbers) and hold for 30-60 minutes to allow for exhaustion and fixation of the UV absorber onto the fiber.[22]

    • Cool the bath, remove the fabric, rinse lightly, and dry.

3. Protocol for Light Fastness Testing (Based on ISO 105-B02)

  • Objective: To determine the light fastness rating of the dyed and treated fabric.

  • Apparatus and Materials:

    • Xenon arc lamp fading apparatus.[19][20]

    • ISO Blue Wool Standards (Refs 1-8).[18]

    • Opaque cardboard or masks.

    • Grey Scale for assessing change in color (ISO 105-A02).[20]

  • Procedure:

    • Cut a specimen of the test fabric to the required size for the sample holders of the xenon arc tester.

    • Mount the specimen in a sample holder, alongside the Blue Wool Standards.

    • Cover a portion of both the test specimen and the standards with an opaque mask to serve as an unexposed original for comparison.[18]

    • Place the holders in the xenon arc apparatus.

    • Expose the specimen and standards to the light from the xenon arc lamp under specified conditions of temperature and humidity as defined in the ISO 105-B02 standard.[21]

    • Periodically inspect the fading of the specimen and the standards.

    • The test ends when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the Grey Scale for Color Change, or after a specified period of exposure.

    • Assess the light fastness by comparing the fading of the test specimen with the fading of the Blue Wool Standards. The light fastness rating is the number of the Blue Wool Standard that shows a similar change in color.[19]

Visualizations

G cluster_prep Preparation cluster_treatment Aftertreatment Options cluster_eval Evaluation Fabric Cotton Fabric Dyeing Dyeing with This compound Fabric->Dyeing Rinsing Rinsing & Soaping Dyeing->Rinsing NoTreatment No Aftertreatment (Control) Rinsing->NoTreatment FixingAgent Cationic Fixing Agent Application Rinsing->FixingAgent UV_Absorber UV Absorber Application Rinsing->UV_Absorber LightFastnessTest Light Fastness Test (ISO 105-B02) NoTreatment->LightFastnessTest FixingAgent->LightFastnessTest UV_Absorber->LightFastnessTest Results Compare Results LightFastnessTest->Results G cluster_light Light Source cluster_fabric Fabric System cluster_energy Energy Dissipation UV_Light UV Radiation UV_Absorber UV Absorber Molecule UV_Light->UV_Absorber 1. Preferential Absorption Dye Dye Molecule (Chromophore) UV_Light->Dye Blocked Path Fiber Textile Fiber UV_Absorber->Fiber protects Heat Harmless Heat (Infrared) UV_Absorber->Heat 2. Energy Dissipation Dye->Fiber on G Start Problem: Poor Light Fastness CheckRinsing Was the dyed fabric thoroughly rinsed and soaped? Start->CheckRinsing RinseFabric Action: Re-scour a sample to remove surface dye. Retest fastness. CheckRinsing->RinseFabric No CheckTreatment Was an aftertreatment applied? CheckRinsing->CheckTreatment Yes RinseFabric->CheckTreatment ApplyUVAbsorber Action: Apply a UV absorber as per protocol. CheckTreatment->ApplyUVAbsorber No CheckFixer Was a cationic fixer used? CheckTreatment->CheckFixer Yes End Problem Resolved ApplyUVAbsorber->End CheckFixer->ApplyUVAbsorber No EvaluateFixer Is the fixer known to negatively affect light fastness? CheckFixer->EvaluateFixer Yes ChangeFixer Action: Select a different fixing agent. EvaluateFixer->ChangeFixer Yes CheckParams Were treatment parameters (pH, concentration) correct? EvaluateFixer->CheckParams No ChangeFixer->End OptimizeParams Action: Optimize aftertreatment protocol. CheckParams->OptimizeParams No CheckParams->End Yes OptimizeParams->End

References

Validation & Comparative

A Comparative Analysis: C.I. Direct Black 80 vs. Reactive Dyes for Cotton Coloration

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile dyeing, the selection of an appropriate dye is critical for achieving the desired aesthetic and performance characteristics of the final product. This guide provides a comprehensive comparison between C.I. Direct Black 80, a widely used direct dye, and the class of reactive dyes for the coloration of cotton fibers. This analysis, supported by experimental data and detailed methodologies, aims to equip researchers, scientists, and professionals in textile development with the necessary information to make informed decisions.

Reactive dyes are generally superior in performance, particularly in terms of color fastness to washing, rubbing, and light, due to the formation of strong, covalent bonds with the cotton fibers.[1][2] In contrast, this compound, while offering a simpler and more cost-effective dyeing process, exhibits significantly lower wash fastness because it relies on weaker physical bonds, such as hydrogen bonding and van der Waals forces.[1][2] The choice between these dye classes often represents a trade-off between performance, cost, and environmental considerations. While reactive dyes provide longevity and vibrant shades, their application process is more complex and can have a greater environmental footprint due to the use of salts and alkalis.[1]

Performance Characteristics: A Quantitative Comparison

The efficacy of a dye is primarily assessed by its ability to withstand various stresses encountered during the lifecycle of a textile product. The following table summarizes the typical performance ratings of this compound and a representative reactive black dye on cotton, as determined by standard testing methods.

Performance MetricThis compoundReactive Dyes (Typical)Test Method
Wash Fastness (Color Change) 2-34-5AATCC Test Method 61
Wash Fastness (Staining) 2-34-5AATCC Test Method 61
Light Fastness 3-45-6AATCC Test Method 16
Rubbing Fastness (Dry) 3-44-5AATCC Test Method 8
Rubbing Fastness (Wet) 1-23-4AATCC Test Method 8

Note: Fastness ratings are on a scale of 1 to 5, where 5 represents the best performance.

The Chemistry of Cotton Dyeing: A Tale of Two Bonds

The fundamental difference in performance between direct and reactive dyes lies in their chemical interaction with the cellulosic fibers of cotton.

This compound belongs to the azo class of dyes and adheres to cotton fibers through relatively weak intermolecular forces.[1] These include hydrogen bonds and van der Waals forces. This physical attraction facilitates a straightforward dyeing process but results in a less permanent coloration that is more susceptible to removal during laundering.

Reactive dyes , on the other hand, contain reactive groups that form strong, covalent bonds with the hydroxyl groups of the cellulose (B213188) in cotton fibers.[2][3] This chemical reaction makes the dye an integral part of the fiber, ensuring a much higher level of permanence and resistance to fading.

cluster_0 This compound cluster_1 Reactive Dyes Direct Dye Molecule Direct Dye Molecule Cotton Fiber (Cellulose) Cotton Fiber (Cellulose) Direct Dye Molecule->Cotton Fiber (Cellulose) Hydrogen Bonds & Van der Waals Forces Reactive Dye Molecule Reactive Dye Molecule Cotton Fiber (Cellulose) Cotton Fiber (Cellulose) Reactive Dye Molecule->Cotton Fiber (Cellulose) Covalent Bond

Bonding mechanisms of Direct and Reactive Dyes with cotton.

Experimental Protocols

To ensure reproducible and comparable results, standardized laboratory protocols are essential. The following outlines the methodologies for dyeing cotton with this compound and a typical reactive dye, followed by the procedures for key fastness tests.

Dyeing Protocol: this compound
  • Dyebath Preparation: Prepare a dyebath containing this compound (e.g., 2% on weight of fabric), sodium chloride (e.g., 20 g/L), and water to achieve a material-to-liquor ratio of 1:20.

  • Dyeing Process: Introduce a pre-wetted cotton fabric sample into the dyebath at 40°C. Raise the temperature to 95°C over 30 minutes and maintain for 60 minutes with continuous agitation.

  • Rinsing: Allow the dyebath to cool to 70°C before removing the fabric. Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye.

  • Drying: Squeeze the fabric to remove excess water and air dry at a temperature not exceeding 60°C.

Dyeing Protocol: Reactive Dye
  • Dyebath Preparation: Prepare a dyebath containing the reactive dye (e.g., 2% on weight of fabric), sodium chloride (e.g., 60 g/L), and water to achieve a material-to-liquor ratio of 1:20.

  • Dyeing Process: Introduce a pre-wetted cotton fabric sample into the dyebath at 30°C and run for 10 minutes.

  • Alkali Addition: Add sodium carbonate (e.g., 20 g/L) to the dyebath to raise the pH and initiate the dye-fiber reaction. Continue dyeing for 60 minutes at 60°C.

  • Rinsing and Soaping: Drain the dyebath and rinse the fabric with cold water. Neutralize with acetic acid (1 g/L). Carry out a soaping treatment with a non-ionic detergent (e.g., 2 g/L) at 95°C for 10 minutes to remove hydrolyzed, unfixed dye.

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and cold water, then squeeze and air dry.

cluster_0 Dyeing Workflow cluster_1 Reactive Dye Specific Step Start Start Dyebath Preparation Dyebath Preparation Start->Dyebath Preparation Dyeing Dyeing Dyebath Preparation->Dyeing Rinsing Rinsing Dyeing->Rinsing Alkali Addition & Soaping Alkali Addition & Soaping Dyeing->Alkali Addition & Soaping For Reactive Dyes Drying Drying Rinsing->Drying End End Drying->End Alkali Addition & Soaping->Rinsing

Comparative experimental workflow for dyeing.
Standard Fastness Test Methodologies

  • Color Fastness to Washing (AATCC Test Method 61): A dyed specimen is laundered in a stainless steel container with a specified number of steel balls, detergent, and at a set temperature and time to simulate home laundering. The color change of the specimen and the staining of an attached multifiber fabric are evaluated using the Grey Scales.

  • Color Fastness to Light (AATCC Test Method 16): A dyed specimen is exposed to a xenon-arc lamp, which simulates natural daylight, for a specified duration. The change in color is assessed by comparing the exposed and unexposed portions of the specimen with the AATCC Blue Wool Lightfastness Standards.

  • Color Fastness to Rubbing (AATCC Test Method 8): A dyed specimen is rubbed with a dry and a wet standard white cotton cloth under controlled pressure. The amount of color transferred to the white cloth is evaluated using the Chromatic Transference Scale.[4]

Environmental Impact Considerations

The environmental footprint of dyeing processes is a significant factor in modern textile production.

  • This compound: The primary environmental concern with direct dyes is their poor fixation rate, which leads to a substantial amount of dye being discharged into the wastewater.[1] This contributes to colored effluents and increases the Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of the water.

  • Reactive Dyes: While reactive dyes have a higher fixation rate, their application requires large amounts of salt to overcome the electrostatic repulsion between the anionic dye and the negatively charged cotton fiber. Additionally, the use of alkali for fixation results in highly alkaline and saline wastewater, which requires extensive treatment before discharge.

Dyeing Process Dyeing Process Direct Dyeing Direct Dyeing Dyeing Process->Direct Dyeing Reactive Dyeing Reactive Dyeing Dyeing Process->Reactive Dyeing High Unfixed Dye Load High Unfixed Dye Load Direct Dyeing->High Unfixed Dye Load High Salt & Alkali Load High Salt & Alkali Load Reactive Dyeing->High Salt & Alkali Load Wastewater Effluent Wastewater Effluent High Unfixed Dye Load->Wastewater Effluent High Salt & Alkali Load->Wastewater Effluent

Key environmental impact factors of dyeing processes.

Conclusion

For applications demanding high performance and durability, especially in terms of wash fastness, reactive dyes are the superior choice for cotton coloration.[1] The formation of a covalent bond between the dye and the fiber ensures a level of permanence that direct dyes cannot achieve.[1] However, for applications where cost and process simplicity are the primary drivers and high wash fastness is not a critical requirement, this compound can be a viable option. The selection between these two dye classes necessitates a careful consideration of the end-use of the textile product, performance requirements, and the environmental and economic implications of the dyeing process.

References

A comparative study of leather dyeing with C.I. Direct Black 80 and acid dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a detailed comparative study of C.I. Direct Black 80 and the general class of acid dyes for leather dyeing applications. Tailored for researchers, scientists, and professionals in the chemical and leather industries, this document provides an objective analysis of performance characteristics, supported by experimental data and detailed methodologies to inform dye selection and process optimization.

Performance Characteristics at a Glance

The choice between this compound and acid dyes hinges on factors such as the desired shade, fastness requirements, cost considerations, and the specific type of leather being processed.[1] The following table summarizes the key performance indicators for a direct comparison.

FeatureThis compoundAcid Dyes
C.I. Name Direct Black 80Varies (e.g., Acid Black 1, Acid Brown 75)
Chemical Class Trisazo[1][2]Primarily Azo, Anthraquinone, Triarylmethane[3]
Ionic Nature Anionic[1]Anionic[1][4][5]
Primary Substrate Cellulosic Fibers (Cotton), Paper, Leather[1][2][6]Protein Fibers (Wool, Silk), Nylon, Leather[1][7]
Affinity Mechanism Hydrogen bonding, Van der Waals forces[1][8]Ionic bonding between anionic dye and cationic leather fibers[1][7][8]
Optimal Dyeing pH Neutral to slightly acidic (>5.0 for levelness)[1][9]Acidic (typically pH 2.5 - 4.5)[1][10]
Penetration Good, but can deposit on the surface if pH is too acidic[1][9]Generally excellent penetration[1][7][10]
Levelness Good, aided by pH control and leveling agents[9]Variable; requires careful control of pH and temperature[1][11]
Color Brilliance Strong, full black shades, but generally less brilliant[1][9]Produces very clear and brilliant shades[9]
Light Fastness Moderate (Rating of 2-3 on a blue wool scale)[12]Generally Good to Excellent (Can reach 6-7)[4]
Wet Fastness Limited to Moderate[4][9]Good to Excellent[4][5]

Mechanism of Dye-Leather Interaction

The fundamental difference in the application of direct and acid dyes lies in their interaction with the leather substrate. Chrome-tanned leather, under acidic conditions, possesses cationic (positively charged) sites on the collagen fibers.[1] Acid dyes, being anionic, form strong ionic bonds with these sites, which results in robust fixation.[1][7]

Direct dyes also possess anionic groups but rely more on weaker, secondary forces like hydrogen bonding and Van der Waals forces.[1][8] They have a natural affinity for the fibrous structure of leather, a characteristic that is less dependent on a highly acidic environment.[1]

Dye_Leather_Interaction cluster_acid Acid Dye Interaction cluster_direct Direct Dye Interaction AcidDye Anionic Acid Dye (-SO3⁻) LeatherFiber_Acid Cationic Leather Fiber (-NH3⁺) AcidDye->LeatherFiber_Acid Strong Ionic Bond (Acidic pH) DirectDye Anionic Direct Dye LeatherFiber_Direct Leather Fiber DirectDye->LeatherFiber_Direct Hydrogen Bonds & Van der Waals Forces

Diagram 1: A simplified representation of dye-leather interaction mechanisms.

Experimental Protocols

Reproducible and comparable results depend on detailed methodologies. The following are generalized protocols for dyeing chrome-tanned leather. All percentages are based on the shaved weight of the leather.

Protocol 1: Leather Dyeing with Acid Dyes
  • Preparation : Begin with neutralized, chrome-tanned leather.

  • Wetting Back : To ensure the leather is fully wetted, drum it in 200% water at 35°C for 30 minutes.[13]

  • Dyeing (Penetration) : Drain the float. Add 200% water at 40°C. The required amount of acid dye (e.g., 2-5%) is dissolved in hot water and added to the drum.[13] To ensure uniform color, a leveling agent may also be added.[13] Drum for 30-90 minutes to allow for full penetration.[13]

  • Dyeing (Fixation) : Gradually add formic acid (e.g., 1-2%) in portions to lower the pH to between 3.5 and 4.5.[13] This step facilitates the ionic bonding between the dye and the leather fibers.[13] Continue drumming for another 30-60 minutes.[13]

  • Washing and Rinsing : Drain the exhausted dyebath. The leather is then rinsed thoroughly to remove any unfixed dye.

  • Fatliquoring : The leather is treated with fatliquors to impart softness and other desired physical properties.

  • Drying and Finishing : Finally, the leather is dried and undergoes subsequent finishing processes.

Protocol 2: Leather Dyeing with this compound
  • Preparation : Use neutralized, chrome-tanned leather, as in the acid dyeing process.[1]

  • Wetting Back : Drum the leather in 200% water at 35°C for 30 minutes.

  • Dyeing : Drain the float. Add 100-200% water at 40-50°C.[14] this compound (e.g., 3-6%) is dissolved in hot water and added to the drum.[1] An electrolyte, such as sodium chloride or sodium sulfate (B86663) (e.g., 5-20%), is often added to the dyebath to promote the exhaustion of the direct dye onto the leather.[1]

  • Running : The drum is run for 60-90 minutes at 40-50°C.[1] Unlike acid dyeing, a significant pH drop for fixation is not the primary mechanism. A slightly acidic pH helps, but a highly acidic environment can cause the dye to deposit unevenly on the surface.[9]

  • Washing and Rinsing : The leather is rinsed carefully to remove unfixed dye and excess salt.[1]

  • Fatliquoring, Drying, and Finishing : These steps are carried out similarly to the acid dyeing process.[1]

Comparative Leather Dyeing Workflow

The diagram below illustrates the key differences in the dyeing workflows for acid dyes and this compound.

Dyeing_Workflow cluster_acid Acid Dye Workflow cluster_direct This compound Workflow A_Start Start: Neutralized Leather A_Wet Wetting Back A_Start->A_Wet A_Penetrate Penetration Phase: Add Dye, Leveling Agent A_Wet->A_Penetrate A_Fix Fixation Phase: Add Formic Acid (↓ pH) A_Penetrate->A_Fix A_Wash Wash & Rinse A_Fix->A_Wash A_Fatliquor Fatliquor & Finish A_Wash->A_Fatliquor A_End End Product A_Fatliquor->A_End D_Start Start: Neutralized Leather D_Wet Wetting Back D_Start->D_Wet D_Dye Dyeing Phase: Add Dye, Electrolyte (Salt) D_Wet->D_Dye D_Wash Wash & Rinse D_Dye->D_Wash D_Fatliquor Fatliquor & Finish D_Wash->D_Fatliquor D_End End Product D_Fatliquor->D_End

Diagram 2: A comparison of the leather dyeing process workflows.

Discussion and Conclusion

The choice between this compound and acid dyes is contingent upon the specific requirements of the final leather product.[1] Acid dyes are renowned for producing brilliant and clear shades with excellent penetration and high fastness properties, particularly wet fastness.[1][4][5][9] This makes them the preferred choice for high-quality leathers used in applications like automotive interiors and high-fashion goods where durability and color vibrancy are paramount.

This compound, and direct dyes in general, offer a more economical dyeing process.[4][5] They provide strong, full shades and good levelness without the need for significant amounts of acid for fixation.[9] However, their performance in terms of wet and light fastness is generally inferior to that of acid dyes.[4][9][12] Consequently, they are often used for applications where the highest fastness properties are not the primary concern.

References

Performance Evaluation of C.I. Direct Black 80 in Textile Dyeing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of textile manufacturing, the selection of appropriate dyes is a critical factor influencing product quality, cost-effectiveness, and environmental impact. This guide provides a comprehensive performance evaluation of C.I. Direct Black 80, a widely used trisazo direct dye for cellulosic fibers like cotton. Its performance is objectively compared with two common alternatives: C.I. Direct Black 38 and C.I. Direct Black 22. This analysis is supported by a compilation of publicly available experimental data and standardized testing protocols to assist researchers and textile scientists in making informed decisions.

Executive Summary

This compound is a cost-effective and easy-to-apply dye that produces deep black shades on cotton. However, its performance, particularly in terms of wash fastness, is a significant consideration. This guide demonstrates that while this compound offers certain advantages in processing, alternative direct dyes and other dye classes like reactive dyes may present a better performance profile for applications demanding higher durability. Notably, C.I. Direct Black 38 has come under scrutiny as it is a benzidine-based dye, which can metabolize to release the known carcinogen, benzidine. This compound is not derived from benzidine, offering a safer alternative in this regard.[1]

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and its alternatives. It is important to note that this data is compiled from various sources and should be used as a general guide. For a direct and accurate comparison, in-house experimental evaluations under identical conditions are recommended.[1]

Table 1: Physical and Chemical Properties

PropertyThis compoundC.I. Direct Black 38C.I. Direct Black 22
C.I. NameDirect Black 80Direct Black 38Direct Black 22
C.I. Number316003023535435
CAS Number8003-69-81937-37-76473-13-8
Molecular FormulaC₃₆H₂₃N₈Na₃O₁₁S₃C₃₄H₂₅N₉Na₂O₇S₂C₄₄H₃₂N₁₃Na₃O₁₁S₃
Molecular Weight908.78 g/mol 781.73 g/mol 1083.97 g/mol
Chemical ClassTrisazoTrisazoMulti-azo
AppearanceBlue-black uniform powderPalm black powderBlue gray powder
Solubility in WaterSoluble (forms a blue-black solution)Soluble (40 g/L at 85 °C, forms a green-light black solution)Soluble (forms a violet-black solution)

Table 2: Fastness Properties on Cotton

Performance IndicatorTest MethodThis compoundC.I. Direct Black 38C.I. Direct Black 22
Wash Fastness (Color Change) ISO 105-C062-3 (Poor to Fair)2-3 (Poor to Fair)Good
Light Fastness ISO 105-B023 (Fair)3-4 (Fair to Good)Good
Rubbing Fastness (Dry) ISO 105-X124 (Good)4 (Good)Excellent
Rubbing Fastness (Wet) ISO 105-X122-3 (Poor to Fair)3 (Fair)Good

Note: Fastness is rated on a scale of 1 to 5, where 5 is excellent.

Dyeing Mechanism and Signaling Pathways

Direct dyes, including this compound and its alternatives, adhere to cellulosic fibers like cotton through relatively weak intermolecular forces such as hydrogen bonds and van der Waals forces.[2] This physical attraction allows for a straightforward dyeing process but results in lower fastness properties compared to reactive dyes, which form strong covalent bonds with the fiber. The efficiency of the direct dyeing process is influenced by factors such as electrolyte concentration, temperature, and pH.

cluster_0 Direct Dyeing Process Dye_Solution Direct Dye Solution (Anionic) Adsorption Dye Adsorption (Hydrogen Bonds, Van der Waals) Dye_Solution->Adsorption Cellulose_Fiber Cotton Fiber (Slightly Negative Surface) Cellulose_Fiber->Adsorption Electrolyte Electrolyte (NaCl) Reduces negative charge on fiber Electrolyte->Cellulose_Fiber Heating Heating (90-95°C) Swells fiber and increases dye diffusion Heating->Adsorption Dyed_Fiber Dyed Cotton Fiber Adsorption->Dyed_Fiber

Caption: Factors influencing the interaction of direct dyes with cotton fibers.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducible evaluation of dye performance.

Laboratory Dyeing Procedure for Direct Dyes

This protocol describes a typical laboratory procedure for dyeing cotton fabric with this compound and its alternatives.

  • Materials and Reagents:

    • Scoured and bleached cotton fabric

    • This compound, C.I. Direct Black 38, or C.I. Direct Black 22

    • Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄)

    • Sodium carbonate (Na₂CO₃) (for pH adjustment, if necessary)

    • Wetting agent

    • Laboratory dyeing machine (e.g., Launder-Ometer) or beaker dyeing setup

    • Distilled or deionized water

  • Procedure:

    • Dye Bath Preparation: Calculate the required amount of dye for the desired shade depth (e.g., 2% on the weight of fabric, owf). Prepare a stock solution by making a paste of the dye with a small amount of cold water and then dissolving it in boiling water.

    • Set the dye bath to the required volume to achieve a specific liquor ratio (e.g., 1:20).

    • Add a wetting agent (e.g., 1 g/L) and, if needed, adjust the pH to neutral or slightly alkaline (pH 7-8) with sodium carbonate.

    • Dyeing Process: Introduce the pre-wetted cotton fabric into the dye bath at a low temperature (e.g., 40°C).

    • Agitate for 10-15 minutes to ensure even wetting.

    • Gradually add the calculated amount of electrolyte (e.g., 20 g/L NaCl) in portions over 15-20 minutes.

    • Raise the temperature of the dye bath to 90-95°C at a rate of 1.5-2°C per minute.

    • Continue dyeing at this temperature for 45-60 minutes with continuous agitation.

    • Allow the dye bath to cool to approximately 60°C before removing the fabric.

    • After-treatment: Rinse the dyed fabric thoroughly with cold water, followed by a hot rinse to remove any unfixed dye. For improved wet fastness, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's instructions. Finally, squeeze the fabric and air-dry or oven-dry at a moderate temperature.[1]

Evaluation of Color Fastness to Washing (ISO 105-C06)

This method assesses the resistance of the color to laundering.

  • Apparatus and Materials:

    • Launder-Ometer or similar apparatus

    • Stainless steel containers and balls

    • Multifiber test fabric

    • ECE non-phosphate reference detergent

    • Grey Scale for assessing color change and staining

  • Procedure:

    • Prepare a composite specimen by sewing a piece of the dyed fabric to a piece of multifiber test fabric.

    • Place the specimen in a stainless steel container with the specified amount of detergent solution and stainless steel balls.

    • Treat the specimen in the Launder-Ometer for a specified time and temperature (e.g., 30 minutes at 60°C).

    • Rinse and dry the specimen.

    • Assess the change in color of the dyed fabric and the staining of the adjacent multifiber fabric using the Grey Scales.

Evaluation of Color Fastness to Light (ISO 105-B02)

This method determines the resistance of the color to an artificial light source that simulates natural daylight.

  • Apparatus and Materials:

    • Xenon-arc lamp fading apparatus

    • Blue Wool Lightfastness Standards

    • Grey Scale for assessing color change

  • Procedure:

    • Mount the dyed fabric specimen in a sample holder.

    • Simultaneously expose the specimen and a set of Blue Wool Lightfastness Standards in the xenon-arc fading apparatus under specified conditions.

    • Continue exposure until a specified amount of fading occurs on the specimen or a specific Blue Wool Standard.

    • Rate the light fastness by comparing the change in color of the specimen with the fading of the Blue Wool Standards.[1]

Evaluation of Color Fastness to Rubbing (ISO 105-X12)

This test measures the amount of color transferred from the fabric surface by rubbing.

  • Apparatus and Materials:

    • Crockmeter

    • Standard white cotton rubbing cloth

    • Grey Scale for assessing staining

  • Procedure:

    • Mount the dyed specimen on the base of the Crockmeter.

    • For dry rubbing, place a dry rubbing cloth over the rubbing finger and perform the specified number of cycles.

    • For wet rubbing, wet the rubbing cloth to a specified water content before testing.

    • Assess the degree of staining on the white rubbing cloth using the Grey Scale.

Experimental Workflow

The following diagram illustrates the general workflow for the dyeing and performance evaluation of direct dyes on cotton.

cluster_workflow Dyeing and Evaluation Workflow Start Start: Fabric Preparation (Scouring and Bleaching) Dyeing Dyeing Process (Direct Dye Application) Start->Dyeing Rinsing Rinsing and Drying Dyeing->Rinsing Evaluation Performance Evaluation Rinsing->Evaluation Wash_Fastness Wash Fastness Test (ISO 105-C06) Evaluation->Wash_Fastness Light_Fastness Light Fastness Test (ISO 105-B02) Evaluation->Light_Fastness Rubbing_Fastness Rubbing Fastness Test (ISO 105-X12) Evaluation->Rubbing_Fastness Color_Yield Color Yield (K/S) Measurement Evaluation->Color_Yield End End: Comparative Analysis Wash_Fastness->End Light_Fastness->End Rubbing_Fastness->End Color_Yield->End

Caption: General experimental workflow for dyeing and performance evaluation.

Conclusion

This compound remains a viable option for dyeing cellulosic fibers, particularly when cost and ease of application are primary considerations. However, its performance, especially its wash fastness, is inferior to that of reactive dyes. When compared to other direct black dyes, the choice is less clear-cut and depends on the specific performance requirements of the end product. C.I. Direct Black 38 may offer slightly better light fastness, but its benzidine-based chemistry is a significant drawback from a health and safety perspective.[1] C.I. Direct Black 22 appears to offer a good balance of properties. For applications requiring high durability and fastness, after-treatments with cationic fixing agents are often necessary for all direct dyes, or a switch to a different dye class, such as reactive dyes, should be considered. Researchers and industry professionals must carefully weigh the trade-offs between performance, cost, processing complexity, and safety when selecting a black dye for textile applications.

References

A Comparative Guide to Sustainable Alternatives for C.I. Direct Black 80 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Direct Black 80, a water-soluble trisazo dye, is extensively used for dyeing cellulosic fibers like cotton and rayon due to its low cost and simple application. However, its significant sustainability challenges necessitate a shift towards more eco-friendly alternatives. As an azo dye, this compound is under environmental scrutiny for its persistence in wastewater and the potential to form carcinogenic aromatic amines. Furthermore, direct dyes generally offer poor wash and light fastness, compromising the longevity of textile products.

This guide provides a detailed comparison of sustainable alternatives to this compound, focusing on performance metrics, environmental impact, and application methodologies. The alternatives evaluated include reactive dyes, sulphur dyes, natural dyes, and the process of dope (B7801613) dyeing.

Comparative Performance and Environmental Impact

The selection of a suitable black dye system depends on a trade-off between performance, cost, environmental impact, and the specific requirements of the end-product. The following table summarizes key quantitative data for this compound and its sustainable alternatives.

Parameter This compound Reactive Dyes Sulphur Dyes Natural Dyes (e.g., Logwood, Oak Gall) Dope Dyeing (Solution Dyeing)
Fiber Affinity Cellulosic FibersCellulosic, Protein FibersCellulosic FibersNatural FibersSynthetic & Regenerated Fibers (Polyester, Nylon, Viscose)
Bonding Mechanism Hydrogen Bonds, van der Waals forces (Physical Adsorption)Covalent Bonds (Chemical Reaction)Mechanical Trapping of Insoluble DyeComplex formation with MordantsPigment integrated into fiber matrix during extrusion
Color Fastness to Washing (ISO 105-C06, Grey Scale 1-5)2-3 (Poor to Fair)4-5 (Good to Excellent)4-5 (Good to Excellent)[1]3-5 (Fair to Excellent, Mordant Dependent)[2]5 (Excellent)[3]
Color Fastness to Light (AATCC 16.3, Blue Wool Scale 1-8)2-3 (Poor to Moderate)5-6 (Good to Very Good)5-6 (Good to Very Good)[4]3-5 (Fair to Good, Mordant & Source Dependent)[2]7-8 (Outstanding)[3]
Color Fastness to Rubbing (Dry) (AATCC 8, Grey Scale 1-5)3-4 (Fair to Good)[5]4-5 (Good to Excellent)[5]3-4 (Fair to Good)[1]3-4 (Fair to Good, Mordant Dependent)4-5 (Good to Excellent)[3]
Color Fastness to Rubbing (Wet) (AATCC 8, Grey Scale 1-5)2 (Poor)[5]3 (Fair)[5]2-3 (Poor to Fair)[5]2-3 (Poor to Fair, Mordant Dependent)[6]4-5 (Good to Excellent)[3]
Water Consumption (vs. Conventional Dyeing)BaselineUp to 50% Reduction (with high-fixation dyes)[7]Lower salt requirement, potential for lower water use[8]High, but dependent on processUp to 80% Reduction[9]
Energy Consumption (vs. Conventional Dyeing)BaselineUp to 50% Reduction (with low-temp wash-off)[7]Lower temperature dyeing (70-80°C) can reduce energy by 30%[1]Variable, often requires prolonged boilingSignificant Reduction[10]
Chemical Usage (vs. Conventional Dyeing)Baseline (High Salt)High Salt & Alkali, but high fixation dyes reduce effluent load[11]Requires reducing agents (historically sodium sulfide)[12]Requires metal-salt mordants (can be hazardous)Up to 63% Reduction[13]
Environmental Concerns Azo dye (potential carcinogens), high salt discharge, poor dye fixation.[14]High Total Dissolved Solids (TDS) from salt, hydrolyzed dye in effluent.[11]Toxic reducing agents (traditional), unpleasant odor.[12]Mordant toxicity (e.g., heavy metals), scalability, land use for dye crops.[15]Limited to synthetic fiber production, requires thorough cleaning between color changes.[16]

Experimental Protocols

To ensure objective and reproducible comparisons of dye performance, standardized testing methodologies are critical. Below are summaries of the key protocols for evaluating color fastness.

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of a textile's color to domestic and commercial laundering procedures.

  • Apparatus: A laboratory washing machine (e.g., Launder-Ometer) capable of maintaining specified temperature and rotation speed, stainless steel containers, and steel balls for abrasive action.

  • Methodology:

    • A composite specimen is prepared by sewing a 10 cm x 4 cm piece of the dyed fabric to a multifiber test fabric of the same size.

    • The specimen is placed in a stainless steel container with a specified volume of a standard soap solution (e.g., ECE non-phosphate reference detergent) and a set number of steel balls.

    • The container is sealed and agitated in the Launder-Ometer at a specified temperature (e.g., 40°C, 60°C) for a defined duration (e.g., 30-45 minutes).

    • After agitation, the specimen is removed, rinsed twice with grade 3 water, and then dried in an oven at a temperature not exceeding 60°C.

    • The change in color of the dyed specimen and the degree of staining on the adjacent multifiber fabric are assessed by comparing them against the standard Grey Scales (rated 1 to 5, where 5 is the best).

Color Fastness to Crocking/Rubbing (AATCC Test Method 8)

This method assesses the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

  • Apparatus: A crockmeter (rubbing fastness tester) with a standard rubbing finger.

  • Methodology:

    • A colored test specimen is mounted on the base of the crockmeter.

    • A standard white cotton crocking cloth is mounted onto the rubbing finger.

    • Dry Crocking: The rubbing finger with the dry crocking cloth is passed back and forth over the specimen 10 times with a downward force of 9N.

    • Wet Crocking: The test is repeated with a fresh crocking cloth that has been wetted with deionized water to a 65% pick-up.

    • The amount of color transferred to the white crocking cloth is evaluated by comparing it with the Grey Scale for Staining or the Chromatic Transference Scale (rated 1 to 5, where 5 indicates negligible color transfer).

Color Fastness to Light (AATCC Test Method 16.3)

This test determines the resistance of a material's color to fading when exposed to light.

  • Apparatus: A Xenon-Arc lamp test chamber that simulates natural sunlight under controlled conditions.

  • Methodology:

    • Textile specimens are prepared (at least 70 mm x 120 mm) and placed in the test chamber.

    • A set of Blue Wool Lightfastness Standards (fabrics with known fading characteristics, rated L2 to L9) are exposed simultaneously with the test specimens.

    • The specimens are exposed to the light from the Xenon-Arc lamp for a specified duration or until a certain Blue Wool Standard has faded to a specific degree (e.g., Grade 4 on the Grey Scale for Color Change).

    • The color change of the test specimen is evaluated by comparing the exposed portion to an unexposed portion using the Grey Scale for Color Change. The light fastness rating is assigned based on which Blue Wool Standard shows a similar degree of fading. The scale is 1-8, where 8 is excellent.

Visualized Workflows and Mechanisms

Dye-Fiber Interaction Mechanisms

The fundamental difference in performance, particularly wash fastness, between direct, reactive, and sulphur dyes stems from their distinct interaction mechanisms with cellulosic fibers.

G Dye-Fiber Interaction Mechanisms cluster_0 This compound cluster_1 Reactive Dyes cluster_2 Sulphur Dyes Direct Dye Direct Dye Cellulose (B213188) Fiber Cellulose Fiber Direct Dye->Cellulose Fiber Weak Bonds (H-bonds, van der Waals) Reactive Dye Reactive Dye Reactive Dye->Cellulose Fiber Strong Covalent Bond (Chemical Reaction) Soluble Sulphur Dye Soluble Sulphur Dye Oxidation Oxidation Soluble Sulphur Dye->Oxidation Absorption Insoluble Dye Insoluble Dye Oxidation->Insoluble Dye Inside Fiber Insoluble Dye->Cellulose Fiber Mechanical Trapping

Caption: Mechanisms of dye adhesion to cellulose fibers.

Conventional vs. Sustainable Dyeing Workflows

Process innovation offers the most significant leap in sustainability. The dope dyeing process fundamentally alters the manufacturing sequence, integrating coloration into the fiber extrusion stage and eliminating the conventional wet dyeing process entirely.

G cluster_0 Conventional Wet Dyeing cluster_1 Dope Dyeing (Solution Dyeing) a Fiber Production (Undyed) b Yarn Spinning a->b c Fabric Weaving/ Knitting b->c d Wet Dyeing Process (High Water, Energy, Chemicals) c->d e Finishing d->e f Colored Fabric e->f g Polymer + Pigment (Masterbatch) h Fiber Extrusion (Colored Fiber) g->h i Yarn Spinning h->i j Fabric Weaving/ Knitting i->j k Finishing j->k l Colored Fabric k->l

Caption: Workflow comparison of conventional vs. dope dyeing.

Conclusion

While this compound offers an economical solution for dyeing cellulosic fibers, its poor performance and negative environmental profile necessitate a transition to more sustainable alternatives.

  • Reactive Dyes are the superior choice for high-performance apparel and textiles that require excellent wash fastness and vibrant, lasting colors.

  • Sulphur Dyes provide a cost-effective option for durable, deep black shades on cellulosic fibers, with modern processes offering improved environmental profiles.

  • Natural Dyes present a biodegradable, non-toxic alternative ideal for niche markets focused on ecological products, though challenges in scalability and color consistency remain.

  • Dope Dyeing represents the most sustainable method for coloring synthetic fibers, offering vast savings in water, energy, and chemicals, along with the highest level of color fastness.

The optimal choice depends on the specific fiber type, performance requirements, and sustainability priorities of the application. For researchers and developers, focusing on high-fixation reactive dyes, eco-friendly sulphur dyeing systems, standardized natural dyeing protocols, and designing products for dope dyeing are key pathways to a more sustainable textile industry.

References

A Comparative Guide to C.I. Direct Black 80 and Alternative Methods for Quantitative Analysis of Amyloid Plaques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amyloid plaques is a cornerstone of research in neurodegenerative diseases, particularly Alzheimer's disease. The choice of staining method is critical for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of C.I. Direct Black 80, a less conventional staining agent, with established methods for amyloid plaque analysis, including traditional dyes and immuno-based techniques.

Overview of Amyloid Plaque Staining Methods

The selection of an appropriate method for amyloid plaque quantification depends on various factors, including the specific research question, the required sensitivity and specificity, and the available equipment. Histological stains like Congo Red and Thioflavin S are widely used for their ability to bind to the β-sheet structure of amyloid fibrils.[1][2] Immuno-based methods, such as immunohistochemistry (IHC) and enzyme-linked immunosorbent assay (ELISA), offer high specificity by targeting the amyloid-beta (Aβ) peptide itself.

This compound is a trisazo direct dye, a class of anionic dyes that bind to tissues through non-covalent interactions like hydrogen bonding.[3] Its potential application in amyloid staining stems from its linear molecular structure, which may facilitate alignment with and binding to the β-pleated sheets of amyloid fibrils, similar to the mechanism of Congo Red.[1][3] However, it is important to note that this compound is not a certified biological stain, and its use for amyloid plaque analysis is investigational, requiring thorough validation.[3]

Performance Comparison

This section provides a quantitative comparison of this compound and its alternatives. It is important to note that specific quantitative performance data for this compound in the context of amyloid plaque staining is not extensively available in peer-reviewed literature. The information provided is based on the general properties of direct dyes and requires experimental validation.

Table 1: Quantitative Performance Characteristics of Amyloid Plaque Staining Methods

PropertyThis compound (Hypothetical)Congo RedThioflavin S / TImmunohistochemistry (IHC)ELISA
Binding Target β-sheet secondary structureβ-sheet secondary structureβ-sheet secondary structureAβ peptide epitopesAβ peptide epitopes
Detection Method Bright-field, Polarized LightBright-field, Polarized Light, FluorescenceFluorescence MicroscopyBright-field, FluorescenceSpectrophotometry (Absorbance)
Binding Affinity (Kd) Not established~175 nM~890 nM (ThT)[4]Variable (Antibody dependent)Variable (Antibody dependent)
Excitation Max (Bound) Not established~540 nm (Absorption)[4]~450 nm[4]Fluorophore dependentNot applicable
Emission Max (Bound) Not established~610 nm (Fluorescence)[4]~482 nm[4]Fluorophore dependentNot applicable
Quantum Yield (Bound) Not establishedLow, but enhanced upon binding[4]~0.43 (ThT with insulin (B600854) fibrils)[4]Fluorophore dependentNot applicable
Molar Extinction Coeff. (ε) Not established~45,000 M⁻¹cm⁻¹ (at 498 nm)[4]~36,000 M⁻¹cm⁻¹ (ThT at 412 nm)[4]Chromogen/Fluorophore dependentNot applicable
Specificity for Amyloid Requires validationHigh (with polarization)Moderate to HighVery HighVery High
Sensitivity Requires validationModerateHigh[4]HighVery High
Quantitative Capability Potential (Image analysis)Semi-quantitative to Quantitative (Image analysis)Quantitative (Image analysis)Quantitative (Image analysis)Quantitative
Spatial Resolution High (Microscopy)High (Microscopy)High (Microscopy)High (Microscopy)None

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the different amyloid plaque quantification methods.

experimental_workflow General Histological Staining Workflow cluster_tissue_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Fixation (e.g., Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (5-10 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Staining Solution Incubation (e.g., this compound, Congo Red, Thioflavin S) Deparaffinization->Staining Differentiation Differentiation (e.g., Alkaline Alcohol) Staining->Differentiation Counterstaining Counterstaining (e.g., Hematoxylin) Differentiation->Counterstaining Dehydration Dehydration & Clearing Counterstaining->Dehydration Mounting Mounting Dehydration->Mounting Imaging Microscopy (Bright-field/Fluorescence/Polarized) Mounting->Imaging Quantification Image Analysis (Plaque load, size, number) Imaging->Quantification

General workflow for histological staining of amyloid plaques.

IHC_Workflow Immunohistochemistry (IHC) Workflow cluster_prep Preparation cluster_stain Staining cluster_final Final Steps TissuePrep Tissue Preparation (Fixation, Sectioning) AntigenRetrieval Antigen Retrieval TissuePrep->AntigenRetrieval Blocking Blocking (e.g., Serum) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-Aβ) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Enzyme/Fluorophore-conjugated) PrimaryAb->SecondaryAb Detection Detection (e.g., DAB, Fluorescence) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount ImagingQuant Imaging & Quantification DehydrateMount->ImagingQuant

Workflow for immunohistochemical detection of amyloid plaques.

ELISA_Workflow ELISA Workflow for Aβ Quantification cluster_sample Sample Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition Homogenization Brain Tissue Homogenization Extraction Aβ Extraction (Soluble/Insoluble fractions) Homogenization->Extraction Coating Coat Plate with Capture Antibody AddSample Add Sample/Standard Coating->AddSample AddDetectionAb Add Detection Antibody AddSample->AddDetectionAb AddEnzyme Add Enzyme-conjugated Secondary AddDetectionAb->AddEnzyme AddSubstrate Add Substrate & Develop Color AddEnzyme->AddSubstrate StopReaction Stop Reaction AddSubstrate->StopReaction ReadAbsorbance Read Absorbance at 450 nm StopReaction->ReadAbsorbance Calculate Calculate Aβ Concentration ReadAbsorbance->Calculate

Workflow for quantifying Aβ levels using ELISA.

Experimental Protocols

Detailed methodologies for each staining and analysis technique are provided below.

This compound Staining Protocol (Investigational)

This protocol is adapted from general methods for direct dyes and requires optimization and validation for specific applications.[3]

Solutions and Reagents:

  • This compound (0.1% w/v in saturated aqueous picric acid)

  • Saturated aqueous picric acid

  • Acidified water (0.5% glacial acetic acid in distilled water)

  • Hematoxylin (B73222) solution (e.g., Mayer's)

  • Ethanol (B145695) (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • Stain in 0.1% this compound in saturated picric acid for 60 minutes.

  • Rinse in acidified water.

  • Wash in running tap water for 5 minutes.

  • Counterstain with hematoxylin for 1-2 minutes.

  • Wash in running tap water until the sections turn blue.

  • Dehydrate through graded alcohols (70%, 95%, 100%).

  • Clear in xylene.

  • Mount with a suitable mounting medium.

Expected Results:

  • Amyloid deposits: Black or dark blue/green.

  • Nuclei: Blue.

Congo Red Staining Protocol

This is a standard protocol for the detection of amyloid in tissue sections.[5]

Solutions and Reagents:

  • Alkaline sodium chloride solution

  • Alkaline Congo Red solution

  • Mayer's hematoxylin solution

  • Ethanol (100%, 80%)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate sections to deionized water.

  • Place in alkaline sodium chloride solution for 20 minutes.

  • Stain in alkaline Congo Red solution for 20 minutes.

  • Rinse in three changes of absolute ethanol.

  • Counterstain with Mayer's hematoxylin for 10 minutes.

  • Rinse in tap water for 5 minutes.

  • Dehydrate through graded alcohols.

  • Clear in xylene and mount.

Expected Results:

  • Amyloid deposits: Pink to red under bright-field microscopy.

  • Apple-green birefringence under polarized light is considered specific for amyloid.[6]

Thioflavin S Staining Protocol

A widely used method for fluorescent detection of amyloid plaques.[2]

Solutions and Reagents:

  • 1% Thioflavin S in distilled water (filtered)

  • Ethanol (100%, 95%, 80%, 70%)

  • Xylene or xylene substitute

  • Aqueous mounting medium

Procedure:

  • Deparaffinize and rehydrate sections to distilled water.

  • Stain with 1% Thioflavin S for 30-60 minutes.

  • Differentiate in 70% ethanol for 5-60 seconds.

  • Rinse in distilled water.

  • Dehydrate through graded alcohols.

  • Clear in xylene.

  • Coverslip with an aqueous mounting medium.

Expected Results:

  • Amyloid plaques will fluoresce green or yellow-green under a fluorescence microscope.

Immunohistochemistry (IHC) Protocol for Aβ

This protocol provides a general guideline for the specific detection of Aβ peptides.

Solutions and Reagents:

  • Primary antibody (e.g., anti-Aβ42)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Hematoxylin

  • Blocking buffer (e.g., normal goat serum)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer)

Procedure:

  • Deparaffinize and rehydrate sections.

  • Perform antigen retrieval (e.g., heat-induced).

  • Block endogenous peroxidase activity.

  • Block non-specific binding with blocking buffer.

  • Incubate with primary antibody overnight at 4°C.

  • Incubate with biotinylated secondary antibody.

  • Incubate with ABC reagent.

  • Develop with DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount.

Expected Results:

  • Aβ plaques will be stained brown.

  • Nuclei will be stained blue.

ELISA Protocol for Aβ Quantification

This protocol outlines the steps for a sandwich ELISA to measure Aβ levels in brain homogenates.[4][7]

Procedure:

  • Coat a 96-well plate with a capture antibody specific for Aβ.

  • Block non-specific binding sites.

  • Add brain homogenate samples and standards to the wells and incubate.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for Aβ and incubate.

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) and incubate.

  • Wash the plate.

  • Add TMB substrate and incubate to develop color.

  • Stop the reaction with a stop solution.

  • Read the absorbance at 450 nm.

  • Calculate Aβ concentrations from the standard curve.

Conclusion

The choice of method for the quantitative analysis of amyloid plaques is a critical decision in neurodegenerative disease research. While established methods like Congo Red, Thioflavin S, and immuno-based techniques are well-validated and provide reliable data, this compound presents a potential, yet unvalidated, alternative. Its properties as a direct dye suggest a similar binding mechanism to Congo Red, but its performance characteristics, including sensitivity, specificity, and quantitative capabilities for amyloid plaque analysis, require rigorous investigation.

For researchers seeking a highly sensitive fluorescent method for quantitative image analysis, Thioflavin S remains a primary choice.[4] For definitive histopathological identification of amyloid with high specificity, Congo Red with polarization is the gold standard.[6] Immuno-based methods like IHC and ELISA offer unparalleled specificity for the Aβ peptide, with ELISA being particularly suited for high-throughput quantification of Aβ levels in soluble and insoluble fractions.

The validation of this compound for amyloid plaque analysis would require systematic studies to determine its optimal staining conditions, binding properties, and a direct comparison of its quantitative performance against these established methods. Until such data is available, researchers should rely on the well-characterized and validated techniques outlined in this guide.

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to Handling C.I. Direct Black 80

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of C.I. Direct Black 80 (CAS No. 8003-69-8), a trisazo dye. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks. This guide offers procedural, step-by-step guidance to address key operational questions, reinforcing our commitment to providing value beyond the product itself.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in areas where this chemical is handled:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement.[1] A face shield should be worn in addition to goggles when there is a risk of splashing.[1]Protects against airborne dust particles and potential splashes of solutions containing the dye.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile or rubber) are required.[1] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[1] - Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]This compound may cause skin irritation upon contact.[3]
Respiratory Protection An approved respirator should be used when handling the powder, especially outside of a chemical fume hood, to prevent inhalation of dust.[1][2]The dust can cause irritation to the respiratory tract.[3] Dusts of azo dyes may also form explosive mixtures with air.[4]

Quantitative Exposure Limits and Glove Specifications

Parameter Guideline Source
Total Inhalable Dust < 10 mg/m³ (8-hour time-weighted average)[5]
Total Respirable Dust < 5 mg/m³ (8-hour time-weighted average)[5]
Recommended Glove Material Nitrile or Rubber[1]
Glove Breakthrough Time Data not available. Select gloves with proven resistance to similar chemicals and the solvents in use.-
Glove Thickness Data not available. Generally, thicker gloves offer greater protection but may reduce dexterity.[6]-

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[2]

  • Keep it away from incompatible materials such as strong oxidizing and reducing agents.[2]

2. Weighing and Solution Preparation:

  • All weighing and solution preparation should be conducted in a chemical fume hood to minimize dust inhalation.[3]

  • Use non-sparking tools to handle the powder to prevent potential ignition of dust clouds.[7]

  • When preparing solutions, slowly add the this compound powder to the solvent to minimize dust generation.[1]

3. Handling and Use:

  • Avoid all contact with eyes and skin.[3]

  • Do not inhale the dust.[3]

  • Eating, drinking, and smoking are strictly prohibited in the handling area.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination.

1. Waste Collection:

  • Collect all waste materials, including unused powder, contaminated PPE (gloves, lab coats), and empty containers, in a designated and clearly labeled hazardous waste container.[1]

  • Keep the waste container tightly closed.[1]

2. Disposal Procedure:

  • Do not discharge this compound waste into sewers or waterways.[1]

  • All chemical waste must be disposed of in accordance with local, state, and federal environmental regulations.[1]

  • Engage a licensed professional waste disposal service for the final disposal of the hazardous waste.[1]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

Spill_Workflow cluster_spill Chemical Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal cluster_reentry Area Re-entry Spill Spill of this compound Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Dampen Dampen Spilled Solid with Water PPE->Dampen Transfer Transfer Dampened Material to a Labeled Container Dampen->Transfer Absorb Use Damp Absorbent Paper for Remnants Transfer->Absorb Decontaminate Wash Contaminated Surfaces with Soap and Water Absorb->Decontaminate Seal Seal Contaminated Clothing and Materials in a Vapor-Tight Bag Decontaminate->Seal Dispose Dispose as Hazardous Waste Seal->Dispose Verify Safety Officer Verifies Area is Clean Dispose->Verify Reenter Re-enter Area Verify->Reenter Safe

Caption: Workflow for the safe handling of a this compound spill.

References

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体外研究产品的免责声明和信息

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